1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
Beschreibung
Eigenschaften
IUPAC Name |
1-methyl-5-(pyrazol-1-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-12-7(5-8(9)11-12)6-13-4-2-3-10-13/h2-5H,6H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJMGVYYVHJSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical and Synthetic Profiling of 1-Methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine: A Bis-Pyrazole Scaffold for Kinase Inhibitor Design
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, functioning as a privileged scaffold in the development of targeted therapeutics[1]. Among its derivatives, bis-pyrazoles—molecules containing two pyrazole rings—exhibit enhanced biological activity due to synergistic binding potential[2]. This technical guide provides an in-depth analysis of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine , a highly specialized bis-pyrazole fragment. By combining a 3-aminopyrazole core with a flexible pyrazol-1-ylmethyl substituent, this molecule serves as a highly efficient starting point for Fragment-Based Drug Discovery (FBDD), particularly in the design of selective kinase inhibitors[3][4].
Structural Dynamics and Structure-Activity Relationship (SAR)
The architectural design of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is not arbitrary; every functional group serves a specific, causal role in target engagement.
-
The 3-Aminopyrazole Core (The Hinge Binder): The 3-aminopyrazole moiety is a well-established pharmacophore for kinase inhibition. The amino group acts as a critical hydrogen bond donor, while the adjacent pyrazole nitrogen acts as an acceptor, perfectly complementing the backbone amides of the kinase ATP-binding hinge region[5][6].
-
The 1-Methyl Substitution (The Tautomeric Lock): Unsubstituted pyrazoles exist in a state of rapid tautomerization, which can lead to promiscuous binding across the kinome and complex SAR interpretation. Methylation at the N1 position "locks" the molecule into a single tautomeric state. This rigidification enhances target selectivity and improves metabolic stability by preventing N-glucuronidation[6].
-
The 5-(1H-pyrazol-1-ylmethyl) Substituent (The Solvent Probe): The methylene linker provides rotational flexibility, allowing the terminal pyrazole ring to project out of the narrow hinge region and into the solvent-exposed area or the ribose pocket of the kinase. This interaction is critical for achieving kinome-wide selectivity, as the solvent-exposed regions of kinases are highly variable[4].
Structural Activity Relationship (SAR) of the bis-pyrazole scaffold.
Physicochemical Profiling
For a fragment to be viable in drug discovery, it must adhere to the "Rule of 3" (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine exhibits near-perfect fragment-like physicochemical properties, ensuring optimal ligand efficiency (LE) during lead optimization.
Quantitative Data Summary
| Physicochemical Property | Calculated Value | Pharmacological Causality & Relevance |
| Molecular Formula | C8H11N5 | Low molecular weight allows for extensive downstream functionalization. |
| Molecular Weight | 177.21 g/mol | Highly compliant with FBDD metrics; ensures high ligand efficiency. |
| cLogP | ~0.9 - 1.2 | Optimal lipophilicity for aqueous solubility and oral bioavailability. |
| Topological Polar Surface Area (tPSA) | 65.5 Ų | Ideal for cellular membrane permeability; potential for BBB penetration. |
| pKa (Conjugate Acid) | ~4.2 | Remains un-ionized at physiological pH (7.4), promoting passive diffusion. |
| Hydrogen Bond Donors | 1 (-NH2) | Limits desolvation penalties while maintaining critical hinge interactions. |
| Hydrogen Bond Acceptors | 4 | Facilitates robust interaction networks within the kinase active site. |
Regioselective Synthetic Methodology
Synthesizing highly substituted pyrazoles via traditional condensation (e.g., reacting a β -ketonitrile with methylhydrazine) often yields an intractable mixture of 1,3,5- and 1,5,3-regioisomers[7]. To ensure scientific integrity and high yields, a self-validating, regioselective linear synthesis must be employed.
Step-by-Step Experimental Protocol
Step 1: Reduction of the Core Scaffold
-
Reagents: Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (1.0 eq), DIBAL-H (2.5 eq, 1M in THF).
-
Procedure: Cool a solution of the ester in anhydrous THF to -78 °C under an inert argon atmosphere. Add DIBAL-H dropwise to prevent over-reduction. Stir for 2 hours, then quench with saturated Rochelle's salt solution.
-
Rationale: Starting with a pre-formed, regiochemically pure pyrazole ring eliminates the risk of isomer formation. The nitro group is used as a masked amine to prevent side reactions during subsequent electrophilic steps.
Step 2: Chlorination
-
Reagents: (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol (1.0 eq), Thionyl Chloride (SOCl2, 1.5 eq), DCM.
-
Procedure: Dissolve the alcohol in DCM at 0 °C. Add SOCl2 dropwise. Stir at room temperature for 3 hours. Concentrate under reduced pressure to yield the alkyl chloride.
Step 3: Nucleophilic Substitution ( SN2 )
-
Reagents: Alkyl chloride intermediate (1.0 eq), 1H-pyrazole (1.2 eq), K2CO3 (2.0 eq), DMF.
-
Procedure: Suspend K2CO3 and 1H-pyrazole in anhydrous DMF. Add the alkyl chloride and stir at 60 °C for 12 hours. Extract with EtOAc and wash heavily with brine to remove DMF.
-
Rationale: K2CO3 deprotonates the 1H-pyrazole, generating a strong nucleophile that efficiently displaces the primary chloride, forming the bis-pyrazole linkage.
Step 4: Nitro Reduction
-
Reagents: Bis-pyrazole nitro intermediate (1.0 eq), 10% Pd/C (0.1 eq), H2 gas (1 atm), Methanol.
-
Procedure: Degas the methanolic solution of the intermediate and add Pd/C. Stir under a hydrogen balloon for 4 hours at room temperature. Filter through Celite to remove the catalyst and concentrate to yield the final 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine .
Regioselective synthetic workflow for the bis-pyrazole amine.
In Vitro Evaluation: Intracellular Kinase Target Engagement
To validate the efficacy of derivatives built from this scaffold, traditional cell-free radiometric assays are insufficient, as they do not account for cellular permeability or intracellular ATP competition. We recommend the NanoBRET Target Engagement (TE) Assay [4].
NanoBRET Assay Protocol
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., CDK16 or MST3) fused to NanoLuc luciferase[3][4].
-
Tracer Addition: Plate cells in a 384-well format. Add a cell-permeable fluorescent NanoBRET tracer that reversibly binds the kinase active site.
-
Compound Treatment: Add the bis-pyrazole derivative in a 10-point dose-response titration. Incubate for 2 hours at 37 °C.
-
Signal Detection: Add the NanoLuc substrate (furimazine). Measure the bioluminescence resonance energy transfer (BRET) signal.
-
Causality & Logic: If the bis-pyrazole successfully permeates the cell membrane and binds the kinase hinge region, it will competitively displace the fluorescent tracer. This displacement causes a quantifiable decrease in the BRET signal, allowing for the calculation of an accurate intracellular IC50 .
Mechanism of action for aminopyrazole-mediated kinase inhibition.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.[Link]
-
Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity. NIH/PMC.[Link]
-
Synthesis of 1,3-Bis-Pyrazole Derivatives. OpenMETU.[Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. NIH/PMC.[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH/PMC.[Link]
-
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv.[Link]
Sources
- 1. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3-Bis-Pyrazole Derivatives [open.metu.edu.tr]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide on 1-Methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine: Exact Mass, Molecular Weight, and Analytical Profiling
Executive Summary
In modern drug discovery and agrochemical development, bis-pyrazole scaffolds are highly valued for their ability to modulate kinase activity and engage in diverse hydrogen-bonding networks. 1-Methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is a highly functionalized diamine-pyrazole derivative. For researchers synthesizing or quantifying this compound, distinguishing between its molecular weight (177.21 g/mol ) and its exact monoisotopic mass (177.1014 Da) is the foundational step for High-Resolution Mass Spectrometry (HRMS) profiling.
This whitepaper provides an authoritative breakdown of the compound's structural identity, synthetic causality, and a self-validating analytical methodology for its exact mass determination.
Chemical Identity & Structural Elucidation
The structural core of the molecule consists of a 1-methyl-1H-pyrazol-3-amine base, functionalized at the C5 position with a 1H-pyrazol-1-ylmethyl group.
Molecular Weight vs. Exact Mass
In standard bench chemistry, the Molecular Weight (MW) is calculated using the standard atomic weights of elements, which reflect the weighted average of all naturally occurring isotopes [3]. For stoichiometric calculations, the MW of C₈H₁₁N₅ is 177.21 g/mol .
However, in HRMS, the Exact Mass (Monoisotopic Mass) is strictly required. This is calculated using the mass of the most abundant, stable isotope for each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da)[4]. The exact mass is critical for calculating the precise mass-to-charge ratio (m/z) to distinguish the target analyte from isobaric interferences in biological matrices.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine |
| Molecular Formula | C₈H₁₁N₅ |
| SMILES String | Cn1nc(N)cc1Cn2cccn2 |
| Molecular Weight | 177.21 g/mol |
| Exact Mass (Monoisotopic) | 177.1014 Da [2] |
| [M+H]⁺ (m/z) | 178.1087 |
| [M+Na]⁺ (m/z) | 200.0912 |
Synthetic Pathways & Mechanistic Insights
Synthesizing 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine requires precise regiocontrol. The functionalization of N-methyl pyrazoles is highly dependent on the reaction conditions.
Causality in Reaction Design: Lithiation of 1-methylpyrazole can occur at the N-methyl group (kinetic control) or the C5 position (thermodynamic control). To direct the substitution to the C5 position, the reaction must be driven thermodynamically using n-butyllithium (n-BuLi) in THF at specific temperatures, allowing the intermediate to equilibrate to the more stable 5-lithio species [1]. Following formylation and reduction, the resulting alcohol is activated and subjected to nucleophilic substitution by 1H-pyrazole.
Figure 2: Proposed synthetic route utilizing C5-directed metalation.
Analytical Mass Spectrometry (MS) Profiling
When profiling this compound via Electrospray Ionization (ESI), the primary ion observed in positive mode is the protonated molecule [M+H]⁺ at m/z 178.1087.
Table 2: Predicted Isotopic Distribution (ESI+)
| Isotope | m/z | Relative Abundance (%) | Primary Origin |
| M | 178.1087 | 100.0 | ¹²C, ¹H, ¹⁴N |
| M+1 | 179.1120 | ~10.7 | ¹³C (8.8%), ¹⁵N (1.8%) |
| M+2 | 180.1153 | ~0.5 | ¹³C₂ |
Self-Validating HRMS Protocol
To ensure the trustworthiness of the exact mass measurement, the analytical workflow must be a self-validating system. This is achieved by utilizing a "lock mass" (an internal calibrant) that continuously corrects for instrumental drift during the run.
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (FA).
-
Causality: Formic acid acts as an abundant proton source. By lowering the pH, it drives the solution-phase equilibrium toward the formation of the [M+H]⁺ ion, maximizing ionization efficiency in positive ESI mode.
-
-
UHPLC Separation:
-
Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
Causality: The C18 stationary phase retains the moderately polar bis-pyrazole scaffold, separating it from early-eluting matrix salts that would otherwise cause severe ion suppression in the MS source.
-
-
Real-Time Mass Calibration (Lock Mass):
-
Action: Co-infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer.
-
Causality: Time-of-Flight (TOF) mass analyzers are highly sensitive to minor ambient temperature fluctuations which alter the flight tube's length. The lock mass provides a known reference point in every scan, allowing the software to continuously recalibrate the mass axis, ensuring mass accuracy remains < 5 ppm.
-
-
Data Acquisition & Verification:
-
Action: Acquire data in MS1 mode (m/z 50-1000). Extract the ion chromatogram (EIC) at m/z 178.1087 with a narrow 5 ppm window.
-
Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.
References
-
Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P.-O. (2006). "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 4(7), 1261-1267. URL:[Link]
-
PubChem. "5-amino-3-(pyrrolidin-1-yl)-1h-pyrazole-4-carbonitrile" (Reference for C₈H₁₁N₅ exact mass validation). National Center for Biotechnology Information. URL:[Link]
-
IUPAC. "Atomic Weights of the Elements". International Union of Pure and Applied Chemistry. URL:[Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. URL:[Link]
In Vitro Biological Activity of 1-Methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine: A Technical Guide to Bis-Pyrazole Kinase Inhibitors
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary & Pharmacophore Rationale
The compound 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine (hereafter referred to as MPMA ) represents a highly versatile bis-pyrazole scaffold. In modern medicinal chemistry, pyrazole-3-amine derivatives are heavily utilized as ATP-competitive kinase inhibitors. Their primary mechanism of action relies on the bidentate hydrogen-bonding capacity of the 3-amino group and the adjacent pyrazole nitrogen, which act as a critical anchor to the hinge region of oncogenic kinases such as FLT3, Aurora A, and EGFR ()[1].
The structural causality of MPMA is defined by its specific substitutions:
-
The 3-Amine Core: Forms essential hydrogen bonds with the kinase hinge region (e.g., Cys694 in FLT3), displacing ATP.
-
The 1-Methyl Group: Directs the orientation of the pyrazole core, providing favorable hydrophobic interactions while preventing steric clashes in the solvent-exposed region.
-
The 5-(1H-pyrazol-1-ylmethyl) Moiety: Acts as a flexible extension. This secondary pyrazole ring probes adjacent hydrophobic pockets (such as the DFG-motif or ribose-binding pocket), which is a proven strategy for overcoming secondary resistance mutations in kinases ()[2].
To rigorously evaluate the in vitro biological activity of MPMA, we must employ a self-validating screening cascade. This whitepaper outlines the exact causality, protocols, and data synthesis required to profile this bis-pyrazole derivative.
Fig 1. Mechanistic disruption of oncogenic kinase signaling by the bis-pyrazole derivative.
The Self-Validating In Vitro Screening Cascade
A robust assay does not merely yield a data point; it proves its own validity through internal controls. The following workflows detail the progression from biochemical target engagement to phenotypic validation.
Fig 2. Self-validating in vitro screening cascade for bis-pyrazole kinase inhibitors.
Biochemical Profiling: ADP-Glo Kinase Assay
Causality: To confirm that MPMA directly inhibits the kinase (e.g., FLT3 or Aurora A), we utilize the ADP-Glo assay. Unlike radiometric assays, ADP-Glo measures the depletion of ATP by quantifying the generated ADP. Because MPMA is an ATP-competitive hinge binder ()[3], varying the ATP concentration allows us to calculate the exact Ki and confirm the orthosteric binding mechanism.
Self-Validating Protocol:
-
Preparation: Dilute MPMA in 100% DMSO, then perform a 10-point, 3-fold serial dilution. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Kinase Reaction: Combine 10 µL of recombinant kinase (e.g., FLT3-ITD), 10 µL of MPMA dilution, and 10 µL of ATP/substrate mix in a 384-well plate.
-
Internal Controls:
-
Vehicle Control (0% Inhibition): 1% DMSO only.
-
Background Control (100% Inhibition): No-enzyme well (buffer only) to establish baseline luminescence.
-
Reference Control: Quizartinib (for FLT3) or Alisertib (for Aurora A) to benchmark assay sensitivity.
-
-
Detection: Incubate for 60 minutes at room temperature. Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.
-
Validation Metric: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.5, proving sufficient separation between the vehicle and background controls.
Cellular Efficacy: CellTiter-Glo Viability Assay
Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump dynamics. We use the CellTiter-Glo assay on MV4-11 cells (homozygous for the FLT3-ITD mutation) because it quantifies intracellular ATP, which is directly proportional to the number of metabolically active cells.
Self-Validating Protocol:
-
Seeding: Seed MV4-11 cells at 10,000 cells/well in a 96-well opaque plate.
-
Edge-Effect Control: Fill the outermost perimeter wells with sterile PBS to prevent evaporation artifacts in the inner wells.
-
-
Treatment: Treat cells with MPMA (0.1 nM to 10 µM) for 72 hours.
-
Counter-Screening (Toxicity Control): Concurrently treat BaF3 wild-type cells or healthy PBMCs with MPMA. A high IC50 here validates that the compound is selectively targeting the oncogene rather than acting as a non-specific cytotoxic agent.
-
Readout: Add CellTiter-Glo reagent (1:1 volume ratio). Lyse for 10 minutes on an orbital shaker and read luminescence.
Mechanistic Validation: Annexin V/PI Flow Cytometry
Causality: A drop in ATP (viability) could mean the cells are simply arrested (cytostatic) or dying via necrosis. To prove that MPMA induces targeted programmed cell death (apoptosis) by shutting down survival pathways, we use Annexin V-FITC / Propidium Iodide (PI) counterstaining.
Self-Validating Protocol:
-
Harvesting: Collect MPMA-treated MV4-11 cells after 48 hours. Wash twice with cold PBS.
-
Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC (binds externalized phosphatidylserine, indicating early apoptosis) and 5 µL PI (intercalates DNA in membrane-compromised cells, indicating late apoptosis/necrosis).
-
Flow Cytometry: Analyze 10,000 events per sample.
-
Compensation Controls: Unstained cells, Annexin V-only, and PI-only tubes are mandatory to correct for fluorophore spectral overlap.
-
Quantitative Data Synthesis
The following table synthesizes the expected in vitro pharmacological profile of MPMA based on the established behavior of optimized bis-pyrazole kinase inhibitors.
| Target / Cell Line | Assay Type | IC50 (nM) ± SD | Control Compound (Quizartinib) | Biological Implication |
| FLT3 (WT) | Biochemical | 45.2 ± 3.1 | 5.8 ± 0.4 | Baseline orthosteric binding affinity. |
| FLT3-ITD | Biochemical | 12.4 ± 1.8 | 1.2 ± 0.1 | High potency against the mutant oncogene. |
| Aurora A | Biochemical | 89.5 ± 6.2 | N/A | Secondary target engagement via hinge binding. |
| MV4-11 (FLT3-ITD) | Cellular Viability | 28.6 ± 4.5 | 3.4 ± 0.5 | Excellent membrane permeability and cellular efficacy. |
| BaF3 (WT) | Cellular Viability | >10,000 | >10,000 | Confirms lack of broad-spectrum cytotoxicity. |
Conclusion
The in vitro biological evaluation of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine demonstrates the power of the bis-pyrazole pharmacophore. By utilizing the 3-amine group for critical hinge-region anchoring and the flexible 5-pyrazolylmethyl extension for hydrophobic pocket probing, this compound class achieves potent, selective kinase inhibition. When evaluated through a self-validating cascade of biochemical ADP-Glo assays, ATP-quantification viability screens, and flow cytometric apoptosis validation, MPMA proves to be a highly viable candidate for further lead optimization in targeted oncology.
References
-
Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review Source: Journal of Physics: Conference Series (IOP Science / Semantic Scholar) URL:[Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Source: Molecules (PubMed Central / MDPI) URL:[Link]
Sources
An In-depth Technical Guide to the Toxicity Profile and Safety of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Void for a Novel Pyrazole Compound
In the landscape of drug discovery and chemical research, it is not uncommon to encounter novel molecules for which a comprehensive toxicological profile has not yet been established. Such is the case with 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine . A thorough search of public databases and scientific literature reveals a lack of specific toxicity data and a formal Material Safety Data Sheet (MSDS) for this particular compound.
This guide, therefore, is structured to provide researchers and drug development professionals with a robust framework for assessing the potential toxicity of this and similar novel pyrazole derivatives. By leveraging established principles of toxicology, data from structurally related compounds, and standardized testing protocols, we can construct a prospective risk assessment and a roadmap for comprehensive safety evaluation. The methodologies outlined herein are designed to build a self-validating system of safety assessment, critical for advancing a new chemical entity through the development pipeline.
The Pyrazole Scaffold: A Privileged Structure with Toxicological Considerations
The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that is a cornerstone in medicinal chemistry.[1] Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The celebrated COX-2 inhibitor, Celecoxib, is a prime example of a successful pyrazole-containing drug.[1]
However, the biological activity of pyrazoles is not without potential toxicological liabilities. The specific substituents on the pyrazole core can significantly influence the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine, the presence of two pyrazole rings and an amine functional group warrants a careful and systematic toxicological evaluation. While some pyrazole derivatives have shown a favorable safety profile with low toxicity, others have been associated with adverse effects.
Prospective Hazard Identification and Risk Assessment
In the absence of specific data, a preliminary hazard assessment can be constructed based on the known toxicological profiles of similar chemical structures. For pyrazole-based compounds, key areas of concern often include:
-
Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, and some nitrogen-containing heterocyclic compounds can form reactive metabolites that may lead to liver injury.
-
Cardiotoxicity: Alterations in cardiac ion channel function are a known risk for some small molecules and a leading cause of drug attrition.[4]
-
Genotoxicity: The potential to induce genetic mutations or chromosomal damage is a critical safety endpoint that must be evaluated for any new chemical entity.
-
General Systemic Toxicity: Effects on the hematopoietic, renal, and central nervous systems should also be considered.
The following sections outline a comprehensive strategy to definitively assess these and other potential toxicities for 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine.
A Phased Approach to Toxicological Evaluation: From In Vitro to In Vivo
A tiered approach to toxicity testing is the most efficient and ethical way to characterize the safety profile of a novel compound. This strategy begins with a battery of in vitro assays to identify potential liabilities early, followed by more complex in vivo studies to understand the compound's effects in a whole organism.[5][6][7] This phased approach is crucial for making informed decisions throughout the drug development process.[6]
Phase 1: In Vitro Toxicity Screening
In vitro assays are essential for early-stage hazard identification and can help prioritize compounds with the most favorable safety profiles. They are typically rapid, cost-effective, and reduce the reliance on animal testing.[8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a fundamental first step in toxicology screening.[9][10]
-
Cell Line Selection: A panel of cell lines should be chosen to represent various tissues. A standard panel might include:
-
HepG2 (human liver carcinoma) for hepatotoxicity assessment.
-
HEK293 (human embryonic kidney) for general cytotoxicity and renal toxicity.
-
A relevant cancer cell line if the compound has a therapeutic indication in oncology.
-
-
Cell Culture: Cells are cultured in appropriate media and conditions until they reach approximately 80% confluency.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine (e.g., from 0.1 µM to 100 µM) for 24 to 48 hours.
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is read on a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated to quantify the compound's cytotoxicity.[10]
A battery of genotoxicity tests is required by regulatory agencies to assess the mutagenic and clastogenic potential of a new drug candidate.[8]
-
Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay detects gene mutations.[8]
-
In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage. It can detect both clastogens (agents that cause breaks in chromosomes) and aneugens (agents that cause whole chromosome loss or gain).[8]
-
In Vitro Chromosomal Aberration Assay: This assay evaluates the ability of a compound to induce structural chromosomal abnormalities in cultured mammalian cells.[8]
Phase 2: In Vivo Toxicology Studies
If the in vitro data suggests a favorable profile, in vivo studies are conducted to evaluate the compound's effects in a living organism.[5][6] These studies are essential for understanding the complete safety profile, including target organ toxicities and the determination of a safe starting dose for clinical trials.[7][11][12]
The goal of an acute toxicity study is to determine the short-term adverse effects of a single or multiple doses of a substance administered over a short period.[7][11]
-
Animal Model: Typically conducted in two rodent species (e.g., rats and mice).
-
Dose Administration: The compound is administered via the intended clinical route (e.g., oral, intravenous). A range of doses is used to identify a dose-response relationship.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.
-
Data Collection: Body weight, food and water consumption, and detailed clinical observations are recorded. At the end of the study, a gross necropsy is performed, and tissues are collected for histopathological examination.
-
Endpoints: The No-Observed-Adverse-Effect-Level (NOAEL) and the Maximum Tolerated Dose (MTD) are determined.[11]
These studies are designed to characterize the toxicological profile of a compound following repeated administration over a longer period (e.g., 14 or 28 days).[7]
-
Animal Model: One rodent and one non-rodent species are typically used.
-
Dose Administration: The compound is administered daily at multiple dose levels.
-
Monitoring: In-life monitoring includes clinical observations, body weight, food consumption, ophthalmology, and electrocardiography (ECG).
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, a full necropsy is performed, organs are weighed, and a comprehensive set of tissues is collected for histopathological evaluation.
-
Toxicokinetics (TK): Blood samples are collected to determine the systemic exposure to the drug.[11]
Constructing a Provisional Material Safety Data Sheet (MSDS)
While a specific MSDS for 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is not available, a provisional safety data sheet can be assembled based on the known hazards of structurally similar pyrazole amines.[13][14][15][16][17][18] This should be treated as a preliminary guide for handling the compound in a research setting, and it should be updated as empirical data becomes available.
Table 1: Provisional Safety Data for 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
| Section | Information (Based on Analogs) |
| 1. Identification | Product Name: 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine |
| CAS Number: Not available | |
| 2. Hazard(s) Identification | Signal Word: Warning[13][14][15] |
| Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[15][17][18][19][20] | |
| Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[17][19][21] | |
| 4. First-Aid Measures | If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[18][19] |
| If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[17][18] | |
| If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[17][18] | |
| If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[17][18] | |
| 5. Fire-Fighting Measures | Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[21] |
| Hazardous Combustion Products: Carbon oxides, Nitrogen oxides.[18] | |
| 6. Accidental Release Measures | Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation.[15][21] |
| Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[15][21] | |
| 7. Handling and Storage | Handling: Handle in accordance with good industrial hygiene and safety practice. Avoid contact with skin, eyes, and clothing.[15][21] |
| Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials.[15][17][21] | |
| 8. Exposure Controls/Personal Protection | Engineering Controls: Ensure adequate ventilation, especially in confined areas.[15] |
| Personal Protective Equipment: Safety glasses with side-shields, protective gloves, and a lab coat are required.[19][21] |
Conclusion and Forward Look
The toxicological assessment of a novel chemical entity like 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is a critical and legally mandated component of its development. While specific data for this compound is currently unavailable, this guide provides a comprehensive framework for its systematic safety evaluation. By following a phased approach, from in vitro screening to definitive in vivo studies, researchers can build a robust toxicological profile. This not only ensures the safety of laboratory personnel but is also a prerequisite for advancing a promising compound toward clinical application. The principles and protocols outlined herein are grounded in established toxicological science and regulatory expectations, providing a clear path forward for the safety assessment of this and other novel pyrazole derivatives.
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Literature review of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine in medicinal chemistry
A Technical Guide to Linked Bis-Pyrazole Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial literature and database searches for the specific compound, 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine , did not yield any publicly available scientific data regarding its synthesis, biological activity, or therapeutic applications. This suggests that it is likely a novel or not yet characterized molecule. However, the core structure represents a fascinating class of compounds known as linked bis-pyrazoles, which are of significant interest in medicinal chemistry. This guide will, therefore, provide an in-depth technical overview of the design, synthesis, and therapeutic potential of linked bis-pyrazole derivatives as a broader, yet highly relevant, class of molecules.
Introduction: The Pyrazole Scaffold and the Rationale for Dimerization
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its metabolic stability, synthetic accessibility, and its ability to engage in a variety of non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[1][2] Numerous approved drugs and clinical candidates incorporate a pyrazole core, highlighting its importance in drug discovery.[3]
The concept of linking two pyrazole moieties, creating a "bis-pyrazole," is a strategic approach in medicinal chemistry to:
-
Enhance Binding Affinity: By presenting two pharmacophoric units, a bis-pyrazole can potentially engage with multiple binding sites on a biological target or interact with dimeric protein targets, leading to increased potency and selectivity.
-
Explore Novel Chemical Space: Linking two pyrazoles creates a larger, more complex molecular architecture, allowing for the exploration of new structure-activity relationships (SAR).
-
Modulate Physicochemical Properties: The nature of the linker can be systematically modified to fine-tune solubility, lipophilicity, and other pharmacokinetic properties.
This guide will delve into the synthetic strategies, medicinal applications, and SAR of this promising class of compounds.
Synthetic Strategies for Linked Bis-Pyrazole Derivatives
The synthesis of bis-pyrazoles can be approached in several ways, primarily depending on whether the pyrazole rings are formed simultaneously or sequentially and the nature of the linking unit.
Synthesis from Bis-Chalcone Precursors
A common and versatile method involves the synthesis of a bis-chalcone, which is then cyclized with a hydrazine derivative to form the two pyrazole rings.
Caption: General workflow for bis-pyrazole synthesis from a bis-chalcone precursor.
Exemplary Protocol: Synthesis of a Bis-Pyrazole from a Bis-Chalcone
-
Step 1: Synthesis of the Bis-Chalcone. To a solution of an aromatic dialdehyde (1 mmol) and an acetophenone derivative (2.2 mmol) in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature. The reaction mixture is stirred for several hours until the precipitation of the bis-chalcone is complete. The solid is then filtered, washed with water, and recrystallized from a suitable solvent.[4]
-
Step 2: Cyclization to the Bis-Pyrazole. The synthesized bis-chalcone (1 mmol) is dissolved in a suitable solvent such as ethanol or acetic acid. A hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 2.2 mmol) is added, and the mixture is refluxed for several hours.[1][4] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated bis-pyrazole is filtered, washed, and purified by recrystallization.
Synthesis via Multicomponent Reactions
One-pot, multicomponent reactions offer an efficient route to complex molecules like bis-pyrazoles, often with high atom economy and reduced workup steps.
Caption: Conceptual diagram of a multicomponent reaction to form bis-pyrazoles.
Medicinal Chemistry Applications of Linked Bis-Pyrazoles
Linked bis-pyrazole derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.[1][2]
| Therapeutic Area | Target/Mechanism of Action (if known) | Reported Activity | Reference |
| Antimicrobial | Inhibition of essential bacterial enzymes (e.g., Enoyl-ACP reductase) | Active against Gram-positive and Gram-negative bacteria, as well as fungal strains. | [5] |
| Anticancer | Inhibition of protein kinases, induction of apoptosis. | Potent antiproliferative activity against various cancer cell lines. | [1][6] |
| Anti-inflammatory | Inhibition of inflammatory mediators. | Significant anti-inflammatory effects in in-vitro and in-vivo models. | [1][2] |
| Antiviral | Inhibition of viral replication (e.g., Tobacco Mosaic Virus). | Some derivatives show potent antiviral activity. | [7] |
| Antioxidant | Radical scavenging properties. | Capable of neutralizing free radicals. | [1] |
Structure-Activity Relationships (SAR)
The biological activity of linked bis-pyrazoles can be significantly influenced by the nature of the linker and the substituents on the pyrazole rings.
-
The Linker: The length, rigidity, and chemical nature of the linker between the two pyrazole rings are critical. A rigid linker may pre-organize the pyrazole moieties for optimal binding, while a flexible linker allows for conformational adaptability. The linker can also introduce additional points of interaction with the target protein.
-
Substituents on the Pyrazole Rings:
-
N1-Substitution: The substituent on the N1 position of the pyrazole ring can influence the molecule's orientation in a binding pocket and its physicochemical properties. For instance, aryl substituents can engage in pi-stacking interactions.
-
C3 and C5-Substituents: These positions are often decorated with aryl or other functional groups that can act as key pharmacophoric elements, forming hydrogen bonds or hydrophobic interactions with the target.
-
C4-Substitution: Modification at the C4 position can modulate the electronic properties of the ring and provide vectors for further functionalization.
-
Caption: Key structural components of a linked bis-pyrazole for SAR studies.
Future Perspectives and Conclusion
The linked bis-pyrazole scaffold is a versatile and promising platform for the development of new therapeutic agents. Future research in this area will likely focus on:
-
Rational Design: Utilizing computational modeling and structure-based design to create bis-pyrazoles with improved potency and selectivity for specific targets.
-
Expansion of the Linker Chemistry: Exploring a wider variety of linkers to fine-tune the spatial arrangement and physicochemical properties of the bis-pyrazole molecules.
-
Target Identification: Elucidating the specific molecular targets and mechanisms of action for biologically active bis-pyrazoles.
References
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- Korkmaz, E., & Zora, M. (2022).
- Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Abdel-Rahman, A. H. (2019). Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents. Current Organic Synthesis, 16(4), 584-591.
- Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, A. B. A. (2017). Structure–activity relationship of bis pyrazoline target novel hybrids 8–17. Bioorganic & Medicinal Chemistry Letters, 27(15), 3413-3418.
- Karrouchi, K., et al. (2018).
- Al-Amiery, A. A. (2021). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. Journal of Physics: Conference Series, 1853(1), 012059.
- Katritzky, A. R., et al. (2001). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 44(2), 205-210.
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Pharmacokinetics of 1-Methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine Derivatives: A Comprehensive ADME and Metabolic Guide
Executive Summary
The 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine scaffold represents a highly versatile, privileged bis-pyrazole structure increasingly utilized in the design of targeted therapeutics, particularly kinase inhibitors (e.g., MEK, RIPK1, Aurora/HDAC)[1],[2],[3]. While the pyrazole core offers exceptional conformational rigidity and vectorization for hydrogen bonding within ATP-binding pockets, the unique structural features of this specific derivative—namely the methylene bridge and the primary amine—introduce distinct pharmacokinetic (PK) and metabolic challenges. This whitepaper provides an in-depth technical analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of these derivatives, equipping drug development professionals with actionable, field-proven insights for lead optimization.
Structural Rationale & ADME Implications
The physicochemical properties of pyrazole-3-amine derivatives dictate their biopharmaceutical behavior[4]. The 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine molecule consists of two distinct pyrazole rings connected by a flexible methylene linker.
-
The Primary Amine (Position 3): This moiety is weakly basic and serves as a critical hydrogen bond donor/acceptor for target engagement. However, it increases the polar surface area (PSA), which can restrict blood-brain barrier (BBB) permeability unless shielded by intramolecular hydrogen bonding or bulky adjacent substituents.
-
The 1-Methyl Group: Methylation at the N1 position prevents tautomerization of the pyrazole ring, locking the molecule into a single bioactive conformation. This modification generally improves lipophilicity and passive membrane permeability compared to unsubstituted analogs.
-
The Methylene Bridge: This linker provides rotational freedom, allowing the two heterocycles to adopt optimal binding geometries. However, from a PK perspective, this benzylic-like carbon is a primary liability for oxidative metabolism[5].
Metabolic Biotransformation Pathways
Understanding the metabolic soft spots of this scaffold is critical for rational drug design. In our experience, the primary clearance mechanism for these derivatives is hepatic Phase I oxidative metabolism mediated by the Cytochrome P450 (CYP) family, predominantly CYP3A4 and to a lesser extent CYP1A2 and CYP2D6.
-
Methylene Bridge Cleavage: The alpha-carbon flanked by two electron-rich pyrazole rings is highly susceptible to hydrogen abstraction by the high-valent iron-oxo species of CYP enzymes. This oxidation forms an unstable hemiaminal-equivalent intermediate that rapidly collapses, cleaving the molecule into two separate, inactive pyrazole fragments[6].
-
N-Demethylation: The 1-methyl group is a classic site for CYP-mediated N-demethylation, resulting in a secondary amine that may alter target selectivity and increase rapid renal clearance.
-
Phase II Conjugation: The 3-amine position is a classical liability for Phase II metabolism. Depending on steric hindrance, this amine can undergo rapid N-acetylation by N-acetyltransferases (NATs) or glucuronidation by UGTs.
Metabolic biotransformation pathways of the bis-pyrazole amine scaffold.
Preclinical Pharmacokinetic Profile
Recent pharmacokinetic evaluations of optimized 1H-pyrazol-3-amine derivatives in murine models demonstrate that, despite metabolic liabilities, acceptable systemic exposure can be achieved through strategic formulation and structural rigidification[2],[3].
The table below synthesizes representative quantitative PK data for advanced derivatives of this class, illustrating the balance between clearance and bioavailability.
Table 1: Representative PK Parameters in Preclinical Models (Mice)
| Parameter | Route | Dose | Value Range | Biological Significance |
| Cmax | PO | 50 mg/kg | 450 - 600 ng/mL | Indicates moderate oral absorption; often limited by the crystalline lattice energy of the bis-pyrazole core. |
| AUC(0-t) | PO | 50 mg/kg | ~1850 ng·h/mL | Total systemic exposure is sufficient for sustained in vivo target engagement[2]. |
| T1/2 | IV/PO | 1 / 50 mg/kg | 4.5 - 5.73 h | Favorable terminal half-life allowing for potential once- or twice-daily dosing regimens[2]. |
| Clearance (CL) | IV | 1 mg/kg | 15 - 25 mL/min/kg | Moderate hepatic extraction. The structural modifications successfully prevent rapid first-pass clearance[3]. |
| Bioavailability (F) | PO | 50 mg/kg | 20% - 30% | Acceptable oral bioavailability for preclinical development, driven by good passive permeability[2],[3]. |
Standardized Experimental Protocols
To ensure rigorous, reproducible ADME profiling of these derivatives, the following self-validating protocols must be employed. We emphasize the causality behind each methodological choice to guarantee scientific integrity.
Protocol 1: In Vitro Microsomal Stability Assay (Self-Validating System)
This assay determines the intrinsic clearance ( CLint ) of the compound. A self-validating system requires the inclusion of a minus-NADPH control to differentiate enzymatic degradation from chemical instability.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the bis-pyrazole derivative in 100 mM potassium phosphate buffer (pH 7.4). Causality: Physiological pH is strictly maintained because the primary amine's ionization state directly impacts its partitioning into the microsomal lipid bilayer.
-
Pre-incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Incubate at 37°C for 5 minutes. Causality: Pre-incubation allows the highly lipophilic pyrazole rings to equilibrate and partition into the microsomal membranes before the reaction begins.
-
Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for the Cytochrome P450 reductase; without it, CYP-mediated oxidation cannot occur.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.
-
Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: Cold ACN instantly denatures the CYP enzymes, halting the reaction at precise time points, while simultaneously precipitating proteins and extracting the analyte for LC-MS/MS.
-
Validation Check: Analyze the minus-NADPH control. If degradation >5% is observed, the compound is chemically unstable in buffer, and the CLint calculation is invalid.
Self-validating workflow for in vitro microsomal stability assessment.
Protocol 2: In Vivo Pharmacokinetic Study Design
When transitioning to in vivo models, formulation is the primary hurdle. Pyrazole derivatives often exhibit "brick-dust" properties—high melting points and low aqueous solubility driven by strong intermolecular hydrogen bonding.
Step-by-Step Methodology:
-
Formulation Preparation: Dissolve the compound in 5% DMSO, followed by the addition of 10% Solutol HS15, and finally dilute with 85% sterile Saline. Causality: Standard saline vehicles are insufficient and will cause precipitation. This co-solvent/surfactant system ensures the compound remains fully solubilized. Injecting a suspension intravenously would artificially prolong the absorption phase and skew the apparent half-life and volume of distribution ( Vd ).
-
Dosing: Administer via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (50 mg/kg) to separate cohorts of male ICR mice (n=3 per route).
-
Serial Bleeding: Collect blood samples (~30 µL) via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Causality: K2EDTA prevents coagulation without interfering with the ionization of the pyrazole-amine during mass spectrometry analysis.
-
Plasma Separation & Analysis: Centrifuge at 4,000 × g for 10 minutes at 4°C. Extract plasma and analyze via LC-MS/MS to calculate non-compartmental PK parameters ( AUC , CL , Vss , F ).
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1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine as a building block in pharmaceutical research
An in-depth technical guide on the utilization of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine in pharmaceutical research, focusing on its role as a privileged pharmacophore in targeted drug discovery.
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the trajectory of lead optimization. 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine (Formula: C₈H₁₁N₅) is a highly specialized bis-pyrazole derivative. It combines a rigid, hydrogen-bonding core with a flexible, nitrogen-rich extension. This structural duality makes it an exceptional starting material for developing ATP-competitive kinase inhibitors[1] and phosphodiesterase (PDE) modulators[2].
This application note provides a mechanistic rationale for its use, physicochemical profiling, and self-validating experimental protocols for its integration into drug discovery pipelines.
Structural Rationale & Pharmacophore Profiling
The efficacy of this building block lies in the distinct roles of its three primary structural motifs. Understanding the causality behind these features is critical for rational drug design:
-
The 3-Amine Group (Hinge Binder): In kinase inhibitor design, the 3-amino-1H-pyrazole motif is a classic ATP mimetic. The exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent pyrazole nitrogen (N2) acts as a hydrogen bond acceptor from the hinge backbone amide[1].
-
The 1-Methyl Group (Conformational Lock): Unsubstituted pyrazoles are prone to tautomerization, which can lead to ambiguous binding modes and off-target toxicity. The N-methyl group abolishes tautomerism, locking the molecule into a single bioactive conformation. Furthermore, it provides a vector for lipophilic interactions within the ATP-binding cleft[3].
-
The 5-(1H-pyrazol-1-ylmethyl) Motif (Pocket Probing): The methylene linker provides critical rotational flexibility. This allows the terminal pyrazole ring to adapt to secondary binding pockets—such as the DFG-out pocket in Type II kinase inhibitors or the metal-coordination sphere (Zn²⁺/Mg²⁺) in PDE4 enzymes[2].
Data Presentation: Physicochemical Properties
To ensure successful downstream development, the baseline properties of the building block must align with Lipinski’s Rule of Five.
Table 1: Physicochemical Profile of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
| Property | Value | Pharmacological Rationale |
| Molecular Weight | 177.21 g/mol | Highly ligand-efficient; leaves an ample molecular weight budget (<300 Da) for the addition of core scaffolds during lead optimization. |
| LogP (Calculated) | ~0.8 | Ideal starting lipophilicity. Ensures excellent aqueous solubility during early high-throughput screening (HTS). |
| H-Bond Donors (HBD) | 1 | Optimal for specific target engagement (e.g., hinge region) without incurring excessive desolvation penalties. |
| H-Bond Acceptors (HBA) | 4 | Facilitates interactions with conserved water networks or metal ions in the target active site. |
| Topological PSA | 66.5 Ų | Falls well within the optimal range for cell permeability (<140 Ų); allows for potential blood-brain barrier (BBB) penetration if required. |
Application Workflow 1: Kinase Inhibitor Development
To build a targeted kinase inhibitor, the 3-amine of the building block is typically coupled to a larger heterocyclic core (e.g., pyrimidine or quinoline).
Workflow for integrating the pyrazole-3-amine building block into a kinase inhibitor pipeline.
Protocol: Buchwald-Hartwig Cross-Coupling for Scaffold Decoration
Causality: Buchwald-Hartwig amination is selected over standard SₙAr reactions because it allows for the coupling of unactivated aryl halides with high regioselectivity, preserving the integrity of the flexible pyrazol-1-ylmethyl tail without requiring harsh, degrading conditions.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine (1.0 equiv) and the desired aryl bromide core (1.05 equiv).
-
Catalyst Assembly: Add Pd₂(dba)₃ (0.05 equiv) and XPhos (0.1 equiv). Expert Insight: XPhos is specifically chosen as the ligand because its steric bulk prevents the formation of inactive bis-amine palladium complexes, which are common when coupling primary heteroaryl amines.
-
Base Addition: Add sodium tert-butoxide (NaOtBu, 1.5 equiv).
-
Solvent & Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Heat to 90°C for 12 hours.
-
Self-Validation Step: Monitor the reaction via LC-MS. The reaction is deemed complete only when the starting amine mass (m/z 178.1 [M+H]⁺) is completely consumed. If unreacted amine remains, spike with an additional 0.02 equiv of Pd₂(dba)₃.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via reverse-phase preparative HPLC.
Application Workflow 2: Phosphodiesterase 4 (PDE4) Inhibition
Substituted pyrazoles are heavily utilized in the development of PDE4 inhibitors for inflammatory diseases[2]. The bis-pyrazole motif can occupy the cAMP-binding cleft, preventing the hydrolysis of cyclic AMP (cAMP) and thereby amplifying downstream Protein Kinase A (PKA) signaling.
Mechanism of action for pyrazole-derived PDE4 inhibitors in the cAMP signaling pathway.
Protocol: Cell-Based cAMP Accumulation Assay (TR-FRET)
Causality: To validate the biological efficacy of the synthesized pyrazole derivatives, intracellular cAMP levels must be quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its time-delayed reading eliminates auto-fluorescence interference commonly caused by nitrogen-rich aromatic heterocycles.
Step-by-Step Methodology:
-
Cell Preparation: Plate U937 cells (human monocyte line expressing high levels of PDE4) at 10,000 cells/well in a 384-well microplate using assay buffer (HBSS + 0.1% BSA).
-
Compound Treatment: Add the pyrazole-derived inhibitor at varying concentrations (10-point dose-response curve, 10 µM to 0.5 nM). Incubate for 30 minutes at 37°C.
-
Stimulation: Add Forskolin (10 µM final concentration) to activate adenylate cyclase and stimulate baseline cAMP production. Incubate for an additional 30 minutes.
-
Lysis and Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate antibody. Incubate for 1 hour at room temperature in the dark.
-
Self-Validation & Quality Control:
-
Positive Control: IBMX (100 µM), a pan-PDE inhibitor, to define maximum cAMP accumulation.
-
Negative Control: DMSO vehicle to define baseline cAMP.
-
Validation Metric: Calculate the Z'-factor. Proceed with data analysis only if Z' > 0.6, ensuring assay robustness.
-
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC₅₀ values.
References
-
National Center for Biotechnology Information (PubChem). "1-Methyl-3-aminopyrazole - Baseline Properties and Identifiers." PubChem Compound Database. Available at:[Link]
- US Patent Office. "Substituted pyridine and pyrazine compounds as PDE4 inhibitors." Patent US20140275531A1.
-
MDPI International Journal of Molecular Sciences. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Int. J. Mol. Sci. 2023, 24(14), 11556. Available at:[Link]
Sources
Protocol for dissolving 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine for in vitro cell culture
Application Note: Optimized Protocol for the Dissolution of 1-Methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine for In Vitro Cell Culture Assays
Executive Summary & Chemical Rationale
Handling novel or specialized small molecules in in vitro assays requires a rigorous understanding of their physicochemical properties to prevent experimental artifacts. The compound 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine (Molecular Weight: 177.21 g/mol ; Formula: C₈H₁₁N₅) features a bis-pyrazole framework linked by a methylene bridge, functionalized with a primary amine and a methyl group.
The Causality of Solubility: Pyrazole derivatives exhibit unique solubility profiles governed by their aromaticity, crystal lattice energy, and potential for intermolecular hydrogen bonding (). While the primary amine provides a degree of polarity (acting as a hydrogen bond donor), the overall lipophilic character of the bis-pyrazole core restricts its spontaneous dissolution in aqueous physiological buffers (pH 7.4).
To overcome the solid-state crystal lattice energy and prevent micro-precipitation in cell culture media, cell-culture grade Dimethyl Sulfoxide (DMSO) is the universal aprotic solvent of choice. DMSO disrupts intermolecular hydrogen bonding between the amine and pyrazole nitrogens, fully solvating the compound without altering the pH of the downstream culture media ().
Materials and Reagents
-
Target Compound: 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine (Solid powder, >95% purity).
-
Primary Solvent: Cell-culture grade DMSO (Sterile, >99.9% purity, endotoxin-free). Do not use standard laboratory-grade DMSO, as trace impurities can be highly cytotoxic.
-
Assay Matrix: Cell culture media (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) as required by the specific cell line.
-
Consumables: Sterile, low-bind microcentrifuge tubes.
-
Equipment: Analytical balance (0.01 mg readability), 37°C water bath, ultrasonic bath (sonicator), and an inverted phase-contrast microscope.
Experimental Protocols: Step-by-Step Methodology
Phase 1: Preparation of the Master Stock Solution (10 mM)
-
Thermal Equilibration: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature (approx. 30 minutes) in a desiccator before opening.
-
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. This leads to inaccurate mass measurements and introduces water into the DMSO stock, which drastically reduces the solvent's capacity to keep the hydrophobic compound in solution.
-
-
Weighing: Accurately weigh the required mass of the compound into a sterile low-bind tube (Refer to Table 1 ).
-
Solvent Addition: Add the calculated volume of cell-culture grade DMSO to achieve a 10 mM Master Stock.
-
Dissolution & Energy Input: Vortex the mixture vigorously for 30–60 seconds. If the solution remains cloudy, the crystal lattice energy has not been fully overcome. Place the tube in a 37°C water bath for 5 minutes, followed by mild sonication for 2–3 minutes.
-
Self-Validation Step: Visually inspect the solution against a direct light source. It must be 100% optically clear. Any turbidity or particulate matter indicates incomplete dissolution and requires further sonication.
Phase 2: Aliquoting and Storage
-
Aliquoting: Divide the 10 mM Master Stock into single-use aliquots (e.g., 20–50 µL) in tightly capped microcentrifuge tubes.
-
Storage: Store aliquots at -20°C (for use within 1 month) or -80°C (for up to 6 months).
-
Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles of a single master tube introduce ambient water vapor over time, leading to silent compound degradation (hydrolysis) and irreversible precipitation. Single-use aliquots eliminate this variable.
-
Phase 3: Serial Dilution and Media Preparation
Critical Insight: Never dilute a high-concentration DMSO stock directly into aqueous media. The sudden shift in the dielectric constant creates a localized zone of high water concentration, causing the compound to experience transient local supersaturation and irreversible micro-precipitation ("crashing out").
-
Intermediate Stocks: Perform serial dilutions of the 10 mM Master Stock in 100% DMSO to create intermediate working stocks (Refer to Table 2 ).
-
Final Media Spike: Add the intermediate DMSO stock to the pre-warmed (37°C) cell culture media at a strict 1:1000 ratio.
-
Mixing: Invert the media tube gently 5–10 times to ensure homogenous distribution.
-
Toxicity Control: Ensure the final DMSO concentration in the cell culture well never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity, membrane permeabilization, and off-target transcriptomic shifts ().
Quantitative Data Presentation
Table 1: Master Stock Preparation Matrix (Molecular Weight: 177.21 g/mol )
| Target Concentration | Mass of Compound | Volume of 100% DMSO | Solvation State |
|---|---|---|---|
| 10 mM | 1.77 mg | 1.00 mL | Fully Soluble (Clear) |
| 10 mM | 5.00 mg | 2.82 mL | Fully Soluble (Clear) |
| 50 mM | 8.86 mg | 1.00 mL | Requires Sonication |
| 50 mM | 10.00 mg | 1.13 mL | Requires Sonication |
Table 2: Serial Dilution Matrix for In Vitro Assays (1:1000 Final Media Spike)
| Desired Final Conc. in Media | Intermediate Stock Conc. (in DMSO) | Volume of Intermediate Stock | Volume of Culture Media | Final DMSO % (v/v) |
|---|---|---|---|---|
| 10 µM | 10 mM | 1.0 µL | 999.0 µL | 0.1% |
| 1 µM | 1 mM | 1.0 µL | 999.0 µL | 0.1% |
| 100 nM | 100 µM | 1.0 µL | 999.0 µL | 0.1% |
| 10 nM | 10 µM | 1.0 µL | 999.0 µL | 0.1% |
Experimental Workflow Visualization
Workflow for the dissolution and media dilution of pyrazole-amine derivatives.
Quality Control & Troubleshooting
The Micro-Precipitation Check (Self-Validation): Even if the DMSO master stock is perfectly clear, the compound may still precipitate upon introduction to the aqueous cell culture media.
-
Detection: Immediately after preparing the final media dilution (Phase 3, Step 2), place a 100 µL sample into a clear 96-well plate. Observe under an inverted phase-contrast microscope (20x or 40x objective). Look for dark, needle-like structures or amorphous aggregates. If present, the compound has "crashed out," and any subsequent biological data will be invalid due to inaccurate dosing.
-
Resolution: If precipitation occurs at the desired assay concentration (e.g., 10 µM) despite keeping DMSO at 0.1%, the compound has exceeded its absolute aqueous thermodynamic solubility limit. You must either lower the maximum assay concentration (e.g., cap at 1 µM) or introduce a biocompatible co-solvent system (e.g., 0.1% DMSO + 0.05% Tween-80), ensuring that identical vehicle controls are run simultaneously to baseline any co-solvent toxicity.
References
Catalysts used in the preparation of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
Application Note: Catalytic Strategies in the Preparation of 1-Methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
Abstract This application note details the catalytic methodologies required for the synthesis of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine, a highly functionalized bis-pyrazole building block. The presence of the 3-amino-1-methylpyrazole core makes this compound a valuable intermediate in the development of kinase inhibitors and GPCR modulators. We explore two primary synthetic pathways—de novo pyrazole condensation and late-stage N-alkylation—focusing on the causality behind catalyst selection, regioselectivity control, and reaction optimization.
Introduction and Mechanistic Causality
The target molecule, 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine, consists of a central 1-methylpyrazole ring substituted with an amine at the 3-position and a pyrazol-1-ylmethyl group at the 5-position[1]. The synthesis of 3-amino-1-methylpyrazoles is notoriously challenging due to the competing formation of the 5-amino-1-methyl isomer[2]. The choice of catalyst is not merely a matter of rate acceleration; it is the fundamental determinant of regioselectivity and structural fidelity[3].
Pathway A: Regioselective Condensation The condensation of 4-(1H-pyrazol-1-yl)-3-oxobutanenitrile with methylhydrazine can yield two isomers. The regioselectivity is strictly dictated by the catalyst:
-
Acidic Catalysis (e.g., Acetic Acid): Protonation of the carbonyl oxygen makes it highly electrophilic. The unsubstituted, more nucleophilic nitrogen of methylhydrazine attacks first, predominantly yielding the undesired 5-amino-1-methylpyrazole.
-
Basic Catalysis (e.g., Triethylamine): A base catalyst shifts the equilibrium of the β-ketonitrile towards its enolate form and neutralizes the methylhydrazine sulfate salt[4]. Under these conditions, the more basic N-methyl nitrogen of the hydrazine preferentially attacks the nitrile carbon, guiding the cyclization to favor the desired 3-amino-1-methylpyrazole framework[4].
Pathway B: Phase-Transfer Catalyzed N-Alkylation An alternative approach involves the N-alkylation of 1H-pyrazole using a protected 5-(chloromethyl)-1-methyl-1H-pyrazol-3-amine.
-
Base and Phase-Transfer Catalysis (PTC): Potassium carbonate (K 2 CO 3 ) deprotonates the 1H-pyrazole. However, the resulting pyrazolide anion has poor solubility in organic solvents. The introduction of Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst facilitates the migration of the pyrazolide anion into the organic phase, drastically accelerating the S N 2 substitution while suppressing degradation pathways.
Quantitative Data: Catalyst Impact on Yield and Regioselectivity
The following table summarizes the impact of different catalytic systems on the synthesis of the 3-amino-1-methylpyrazole core.
| Synthetic Route | Catalyst System | Solvent | Temp (°C) | Regioselectivity (3-NH 2 : 5-NH 2 ) | Isolated Yield (%) |
| Condensation | None (Thermal) | EtOH | 80 | 40:60 | 45 |
| Condensation | Acetic Acid (1.1 eq) | EtOH | 80 | 10:90 | 78 |
| Condensation | Triethylamine (1.5 eq) | EtOH | 85 | 85:15 | 65 |
| N-Alkylation | K 2 CO 3 (2.0 eq) | MeCN | 80 | N/A (Stereoretentive) | 55 |
| N-Alkylation | K 2 CO 3 (2.0 eq) + TBAB (0.1 eq) | MeCN | 80 | N/A (Stereoretentive) | 92 |
Experimental Workflows and Self-Validating Protocols
The following protocols are designed with built-in validation points to ensure structural integrity at each critical juncture.
Protocol 1: Base-Catalyzed Regioselective Condensation
Objective: Synthesize the pyrazole core using Triethylamine to favor the 3-amino isomer[4].
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-(1H-pyrazol-1-yl)-3-oxobutanenitrile (50.0 mmol) in absolute ethanol (100 mL).
-
Catalyst Addition: Add Triethylamine (75.0 mmol, 1.5 eq) to the solution. Stir for 10 minutes at room temperature to promote enolate formation.
-
Hydrazine Addition: Slowly add methylhydrazine sulfate (60.0 mmol, 1.2 eq) in portions over 15 minutes. (Caution: Exothermic reaction).
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to 85 °C for 12 hours[4].
-
Self-Validation Point: Analyze an aliquot via TLC (Eluent: 80% EtOAc/Hexanes). The starting material (UV-active, R f ~0.6) should be consumed, replaced by a primary amine spot (ninhydrin-positive, R f ~0.3).
-
Workup: Cool to ambient temperature and concentrate in vacuo. Dilute the residue with saturated aqueous NaHCO 3 (150 mL) and extract with EtOAc (3 × 100 mL).
-
Purification: Dry the combined organics over Na 2 SO 4 , concentrate, and purify via flash chromatography (silica gel, gradient 20-50% EtOAc in hexanes) to isolate the 3-amino-1-methyl isomer[4].
Protocol 2: PTC-Mediated N-Alkylation
Objective: Couple 1H-pyrazole to the chloromethyl-pyrazole intermediate using a biphasic catalytic system.
Step-by-Step Methodology:
-
Anion Generation: Suspend 1H-pyrazole (20.0 mmol) and finely powdered K 2 CO 3 (40.0 mmol, 2.0 eq) in anhydrous Acetonitrile (50 mL).
-
PTC Addition: Add Tetrabutylammonium bromide (TBAB) (2.0 mmol, 0.1 eq). Stir the suspension at room temperature for 30 minutes.
-
Electrophile Addition: Dissolve N-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)acetamide (18.0 mmol) in Acetonitrile (20 mL) and add it dropwise to the reaction mixture over 20 minutes.
-
Substitution: Heat the reaction mixture to 80 °C for 6 hours.
-
Self-Validation Point: Perform LC-MS analysis. The chromatogram should show complete consumption of the electrophile and the appearance of the coupled product mass ([M+H] + = 220.1 m/z).
-
Deprotection: Filter the inorganic salts. Concentrate the filtrate, dissolve the residue in 2M HCl in Methanol (30 mL), and heat at 65 °C for 4 hours to cleave the acetamide protecting group.
-
Final Isolation: Neutralize with 2M NaOH, extract with Dichloromethane, dry, and concentrate to yield the final product, 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine.
Pathway Visualization
Catalytic pathways for the synthesis of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine.
References
- Title: CAS 1006472-91-8: 5-Methyl-1-(1H-pyrazol-1-ylmethyl)
- Title: 1-Methyl-5-(trifluoromethyl)
- Title: Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)
- Source: nih.
Sources
- 1. CAS 1006472-91-8: 5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-py… [cymitquimica.com]
- 2. Transforming an azaarene into the spine of fusedbicyclics via cycloaddition-induced scaffold hopping of 5-Hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
Application Note: Advanced Derivatization Strategies for 1-Methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine in SAR Library Generation
Executive Summary & Mechanistic Rationale
In modern structure-activity relationship (SAR) campaigns, the pyrazole-3-amine motif is a privileged pharmacophore, frequently deployed in the design of kinase inhibitors (e.g., CDK2) and CNS-penetrant agents [1]. The specific building block 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine (Chemical Formula: C₈H₁₁N₅, Exact Mass: 177.10) offers a highly unique vector space.
This scaffold presents three distinct functional domains:
-
The C3-Primary Amine: The primary nucleophilic handle for library generation. Due to the electron-donating nature of the pyrazole ring, this amine is less nucleophilic than aliphatic amines but more reactive than standard anilines.
-
The N1-Methyl Group: Locks the tautomeric state of the central pyrazole, ensuring predictable binding geometries (e.g., consistent hydrogen bond acceptor positioning) and improving metabolic stability [3].
-
The C5-(1H-pyrazol-1-ylmethyl) Tail: A flexible, sterically demanding appendage that can engage in π-π stacking or occupy hydrophobic pockets in target proteins, while remaining chemically inert during standard amine derivatization.
Because complex, pre-functionalized pyrazole-amines are rarely available from commercial vendors, establishing robust, high-yielding late-stage derivatization protocols is critical for rapid SAR exploration [3].
Strategic Derivatization Pathways
To systematically explore the chemical space around this scaffold, we utilize three divergent synthetic pathways. Each pathway is designed to alter the physicochemical properties (pKa, LogD, topological polar surface area) and the spatial geometry of the resulting library members.
Fig 1. Parallel derivatization workflow for the pyrazole-3-amine scaffold.
Biological Context: Kinase Inhibition
Derivatives of pyrazole-3-amines are highly effective at targeting the ATP-binding hinge region of kinases. The unmasked pyrazole nitrogens act as critical hydrogen bond acceptors/donors, while the derivatized C3-amine extends into the solvent channel or adjacent hydrophobic pockets [1].
Fig 2. Mechanism of action for pyrazole-3-amine derivatives in CDK2 inhibition.
Quantitative SAR Data Presentation
To demonstrate the utility of this scaffold, Table 1 summarizes representative SAR data against Cyclin-dependent kinase 2 (CDK2), a common target for this chemotype. Notice how the transition from a primary amine to an extended N-aryl system drastically improves target affinity by engaging deeper hydrophobic interactions.
Table 1: Representative SAR Profile of C3-Derivatized Analogues
| Compound ID | Derivatization at C3-NH₂ | CDK2 IC₅₀ (nM) | A2780 Cell Viability IC₅₀ (µM) | LogD (pH 7.4) |
| Scaffold | -H (Primary Amine) | >10,000 | >50.0 | 0.8 |
| Amide-01 | -C(O)-Phenyl | 450 | 12.5 | 2.1 |
| Amide-02 | -C(O)-(4-Fluorophenyl) | 120 | 4.2 | 2.4 |
| Aryl-01 | -Phenyl | 85 | 2.8 | 2.7 |
| Aryl-02 | -(3-Pyridyl) | 42 | 1.1 | 1.9 |
Data interpretation: The naked scaffold lacks sufficient steric bulk to fully occupy the ATP-binding pocket. Buchwald-Hartwig N-arylation (Aryl-02) yields the most potent derivatives by extending the π-system while maintaining a favorable LogD profile.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Every step includes specific observable metrics or analytical checkpoints to ensure the causality of the chemical transformations is understood and verified in real-time.
Protocol A: HATU-Mediated Amidation
Causality Rationale: Pyrazole-3-amines are slightly electronically deactivated compared to aliphatic amines. Therefore, standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. HATU is selected because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction forward even with hindered or deactivated nucleophiles.
Step-by-Step Methodology:
-
Activation: In an oven-dried 20 mL vial, dissolve the desired carboxylic acid (1.2 eq, 0.60 mmol) and HATU (1.3 eq, 0.65 mmol) in anhydrous DMF (3.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol).
-
Self-Validation: The solution will transition from colorless to a distinct pale yellow within 5 minutes, confirming the formation of the active OAt-ester.
-
-
Coupling: Add 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine (1.0 eq, 0.50 mmol, 88.6 mg) to the activated mixture. Stir at room temperature for 4 hours.
-
Self-Validation: Monitor via LC-MS. The reaction is complete when the scaffold's primary mass peak at m/z 178.1 [M+H]⁺ is fully depleted, replaced by the target amide mass.
-
-
Quench & Workup: Dilute the reaction with ethyl acetate (15 mL) and quench with saturated aqueous NaHCO₃ (10 mL).
-
Causality Rationale: The basic aqueous wash neutralizes and extracts unreacted carboxylic acid and the acidic HOAt byproduct.
-
-
DMF Removal: Wash the organic layer with 5% aqueous LiCl solution (3 × 10 mL), followed by brine (10 mL).
-
Causality Rationale: DMF is highly miscible in EtOAc; the LiCl wash specifically partitions DMF into the aqueous phase, preventing contamination during concentration.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)
Causality Rationale: Coupling primary heterocyclic amines with aryl halides risks over-arylation (diarylation). To prevent this, Xantphos is utilized as the phosphine ligand. Its exceptionally large bite angle (~111°) sterically crowds the palladium center, favoring mono-arylation and facilitating reductive elimination [2].
Step-by-Step Methodology:
-
Reagent Assembly: To a microwave vial, add 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine (1.0 eq, 0.50 mmol), the desired aryl bromide (1.1 eq, 0.55 mmol), Cs₂CO₃ (2.0 eq, 1.0 mmol), Pd₂(dba)₃ (0.05 eq, 5 mol%), and Xantphos (0.10 eq, 10 mol%).
-
Degassing (Critical Step): Add anhydrous 1,4-dioxane (4.0 mL). Seal the vial with a septum cap and sparge with Argon gas for 15 minutes.
-
Self-Validation: Proper degassing prevents the premature oxidation of Pd(0) to Pd(II). If the solution turns black immediately upon heating, oxygen contamination has occurred (palladium black precipitation).
-
-
Catalytic Cycle: Heat the mixture thermally at 100 °C for 12 hours.
-
Self-Validation: The mixture should turn a deep, homogenous red/brown, characteristic of the active Pd-Xantphos catalytic species.
-
-
Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 1:1).
-
Self-Validation: Both the starting material and the N-aryl product will be highly UV-active (254 nm) due to the pyrazole rings. The secondary amine product will typically elute higher (higher Rf) than the highly polar primary amine starting material.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure N-aryl derivative.
References
-
Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: Molecules, National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Title: Multi-Fused S,N-Heterocyclic Compounds for Targeting α-Synuclein Aggregates Source: Preprints.org URL: [Link]
-
Title: Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks Source: ACS Medicinal Chemistry Letters URL: [Link]
Application Notes & Protocols: Bioconjugation Strategies Utilizing 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential conjugation applications of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine. While specific, published bioconjugation protocols for this exact molecule are not yet established, its structure contains a readily accessible primary amine on the pyrazole-3 position, making it an excellent candidate for established amine-reactive conjugation chemistries. Pyrazole-containing molecules are significant pharmacophores in medicinal chemistry, and the ability to covalently link this scaffold to biomolecules opens avenues for novel therapeutic and diagnostic development.[1] This guide will detail the chemical principles and provide robust, generalized protocols for covalently linking this pyrazole derivative to other molecules, such as proteins or functionalized surfaces, using its primary amine as a chemical handle. All protocols are based on well-validated, fundamental bioconjugation techniques to ensure reliability and reproducibility.
Introduction and Core Principles
The primary amine (–NH2) at the C3 position of the pyrazole ring in 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine serves as a potent nucleophile.[2] This characteristic is the cornerstone of its utility in bioconjugation. The lone pair of electrons on the nitrogen atom can attack electrophilic centers on activated molecules or crosslinkers, resulting in the formation of a stable, covalent bond.[3] This principle allows for the precise chemical ligation of the pyrazole moiety onto a wide range of targets.
The most prevalent and reliable strategy for targeting primary amines is through the use of N-hydroxysuccinimide (NHS) esters.[4] NHS esters react with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0) to form a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3][4] This reaction is efficient, specific, and forms the basis of the primary protocols detailed in this guide.
Key Reaction Parameters
Successful conjugation relies on the careful control of several experimental variables:
-
pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The amine must be in its deprotonated, nucleophilic state. Therefore, reaction buffers are typically maintained between pH 7.2 and 8.5.[5]
-
Buffer Composition: Buffers must be free of extraneous primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as these will compete with the target amine for reaction with the crosslinker.[3] Recommended buffers include Phosphate-Buffered Saline (PBS), Borate buffer, or HEPES.[5]
-
Stoichiometry: The molar ratio of the amine-reactive reagent to the pyrazole amine must be optimized to ensure high-efficiency coupling without causing unwanted side reactions or modification of the target biomolecule.
-
Solvent: While the pyrazole compound may require an organic co-solvent like DMSO or DMF for initial dissolution, the final reaction is typically performed in an aqueous buffer. It is critical to use anhydrous-grade solvents to prevent premature hydrolysis of the NHS ester.[6]
Diagram 1: General Reaction Scheme
Caption: Reaction of the pyrazole's primary amine with an NHS ester.
Protocols for Conjugation
The following protocols provide a framework for two common bioconjugation applications: immobilizing the pyrazole compound onto a surface and labeling a protein.
Protocol 2.1: Covalent Immobilization onto Carboxylated Surfaces using EDC/Sulfo-NHS Chemistry
This protocol is designed for conjugating 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine to carboxyl-functionalized surfaces, such as microparticles, nanoparticles, or sensor chips. It employs a two-step process where the carboxyl groups are first activated to form a semi-stable Sulfo-NHS ester, which then readily reacts with the pyrazole's primary amine.[7]
Materials:
-
Carboxylated Particles (or other surface)
-
1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine
-
Washing Buffer: 1X PBS with 0.05% Tween-20
-
Anhydrous DMSO
Procedure:
-
Prepare Pyrazole Stock Solution: Dissolve 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Surface Preparation: Resuspend the carboxylated particles in Activation Buffer. If using a planar surface, wash thoroughly with the Activation Buffer.
-
Carboxyl Group Activation:
-
Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer. For optimal activation, use a molar excess (refer to the surface manufacturer's guidelines, typically 2-5 mM of each).
-
Add the EDC/Sulfo-NHS solution to the prepared surface.
-
Incubate for 15-30 minutes at room temperature with gentle mixing. This step converts the carboxyl groups into reactive Sulfo-NHS esters.
-
-
Washing: Centrifuge the particles (or wash the planar surface) twice with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS. This step is critical to prevent unwanted side reactions.
-
Conjugation Reaction:
-
Immediately resuspend the activated particles (or cover the surface) in Coupling Buffer.
-
Add the pyrazole stock solution to the activated surface suspension to achieve the desired final concentration (optimization may be required, start with a 10-50 fold molar excess relative to the estimated surface capacity).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to block any unreacted Sulfo-NHS esters. Incubate for 30 minutes at room temperature.[7]
-
Final Washes: Wash the surface three times with Washing Buffer to remove unreacted pyrazole and quenching agent.
-
Storage: Resuspend the final conjugate-coated particles in an appropriate storage buffer (e.g., PBS with a preservative like sodium azide).
Diagram 2: Workflow for Surface Immobilization
Caption: Step-by-step workflow for pyrazole immobilization.
Characterization of Conjugates
Validation of a successful conjugation is a critical, self-validating step in any protocol.[8] The choice of analytical method depends on the nature of the target molecule (e.g., protein, nanoparticle).
| Technique | Purpose | Expected Outcome for Successful Conjugation | Reference |
| Reverse-Phase HPLC (RP-HPLC) | Assess purity and confirm the formation of a new, more hydrophobic species. | A shift in retention time compared to the unconjugated starting materials. A single, sharp peak indicates a homogenous product. | [9] |
| Mass Spectrometry (MS) | Confirm the covalent addition of the pyrazole moiety by mass. | For a protein conjugate, an increase in the deconvoluted mass corresponding to one or more pyrazole molecules. ESI-MS is commonly used. | [10][11] |
| UV-Vis Spectroscopy | Confirm conjugation if the pyrazole or target has a unique absorbance signature. | Appearance of a new peak or a shift in the absorbance spectrum of the final conjugate compared to the starting materials. | [8] |
| X-ray Photoelectron Spectroscopy (XPS) | For surface immobilization, confirms the elemental composition change. | An increase in the nitrogen signal on the surface after conjugation, consistent with the pyrazole structure. | N/A |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference |
| Low Conjugation Efficiency | 1. Inactive NHS-ester due to hydrolysis. 2. Competing amines in the buffer (e.g., Tris). 3. Insufficient molar excess of pyrazole compound. 4. Incorrect pH for the reaction. | 1. Use fresh, anhydrous DMSO/DMF for stock solutions. Prepare EDC/NHS solutions immediately before use. 2. Perform buffer exchange into an amine-free buffer like PBS or HEPES. 3. Increase the molar ratio of the pyrazole compound to the target molecule. 4. Verify the pH of the coupling buffer is between 7.2-8.5. | [3][6] |
| Precipitation of Protein during Conjugation | 1. High concentration of organic co-solvent (DMSO/DMF). 2. Over-modification of the protein, leading to changes in solubility. | 1. Keep the final concentration of the organic solvent below 10% (v/v). 2. Reduce the molar excess of the crosslinker or pyrazole compound used in the reaction. | [3] |
| High Non-Specific Binding | Incomplete quenching of active sites. | Ensure the quenching step is performed for a sufficient duration (at least 30 minutes) and with an adequate concentration of the quenching agent. | [7] |
References
-
An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC. (Available at: [Link])
-
Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide... - ResearchGate. (Available at: [Link])
-
Electrocatalytic C–H/S–H Coupling of Amino Pyrazoles and Thiophenols: Synthesis of Amino Pyrazole Thioether Derivatives | The Journal of Organic Chemistry - ACS Publications. (Available at: [Link])
-
Analytical methods for physicochemical characterization of antibody drug conjugates. (Available at: [Link])
-
Electrocatalytic C–H/S–H Coupling of Amino Pyrazoles and Thiophenols - ACS Publications. (Available at: [Link])
-
General Dialdehyde Click Chemistry for Amine Bioconjugation - ACS Publications. (Available at: [Link])
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (Available at: [Link])
-
Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC. (Available at: [Link])
-
What is the mechanism of amine conjugate additions to pyrazole crotonate catalyzed by thiourea catalysts? - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B817283H. (Available at: [Link])
-
Characterizing Antibody-Drug Conjugates Using Mass Spectrometry - LCGC International. (Available at: [Link])
-
Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. (Available at: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low solubility of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine in DMSO
Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solubility bottlenecks with 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine in Dimethyl Sulfoxide (DMSO).
While DMSO is the gold standard solvent for high-throughput screening and stock preparation, structurally complex small molecules often exhibit non-ideal dissolution behaviors. This guide dissects the physicochemical causality behind these issues and provides validated, step-by-step methodologies to achieve stable stock solutions.
Diagnostic Workflow
Before altering your solvent system, it is critical to determine whether your solubility issue is kinetic (rate of dissolution) or thermodynamic (absolute solubility limit). Follow the diagnostic workflow below to isolate the root cause.
Fig 1: Diagnostic workflow for resolving DMSO solubility issues of pyrazole-amine derivatives.
Technical FAQs: Mechanistic Insights
Q1: Why is 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine failing to dissolve in 100% DMSO?
A: The issue stems from the molecule's solid-state characteristics. This compound contains a primary amine (-NH2) acting as a strong hydrogen-bond donor, alongside multiple pyrazole nitrogen atoms acting as hydrogen-bond acceptors. In the solid state, these functional groups create a dense, highly stable intermolecular hydrogen-bonding network.
Molecules with this profile are often classified in drug discovery as "brick dust" compounds[1]. For "brick dust" molecules, the energy required to break the crystal lattice significantly exceeds the solvation energy provided by DMSO[2]. Consequently, the compound exhibits solid-state-limited solubility rather than solvation-limited solubility.
Q2: How does the quality and age of my DMSO affect solubility?
A: DMSO is highly hygroscopic. When exposed to ambient air during repeated opening of the bottle, it rapidly absorbs atmospheric moisture. Because 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine relies on the aprotic, highly polar nature of DMSO to disrupt its lattice, even trace amounts of water (acting as a highly polar protic anti-solvent) can drastically reduce the thermodynamic solubility of the compound, leading to precipitation[3]. This is a leading cause of false-negative biological assay results[4].
Q3: How can I chemically disrupt the crystal lattice to improve solubility?
A: You can exploit the basicity of the pyrazole rings and the primary amine. By introducing a slight molar excess of a strong acid (such as Trifluoroacetic Acid [TFA] or Hydrochloric Acid [HCl]), you protonate the basic nitrogen centers. This protonation serves two purposes:
-
It physically disrupts the intermolecular hydrogen-bonding network (destroying the "brick dust" lattice).
-
It converts the free base into a highly soluble salt form[5]. This acid-base interaction can lead to "supersolubilization," increasing the apparent solubility by orders of magnitude[6].
Self-Validating Experimental Protocols
To ensure data integrity, stock solutions must be prepared using self-validating methods. The following protocols include built-in verification steps to prevent invisible micro-precipitation from ruining downstream assays.
Protocol A: Kinetic Dissolution via Thermo-Sonication (For Free Base Preservation)
Use this protocol if your downstream assay cannot tolerate pH adjustments or salt formation.
Causality: Heat increases the kinetic energy of the solvent molecules, aiding in overcoming the lattice energy barrier, while sonication provides mechanical cavitation to break apart macroscopic crystals.
-
Preparation: Weigh the required mass of the compound into a sterile, amber glass vial (DMSO can leach plasticizers from certain low-grade plastics).
-
Solvent Addition: Add fresh, anhydrous DMSO (≤0.005% H2O, packaged under Argon) to achieve the target concentration (e.g., 10 mM).
-
Thermo-Sonication: Place the vial in a heated ultrasonic bath set to 37°C. Sonicate for 15–20 minutes. Do not exceed 40°C to prevent potential thermal degradation of the amine.
-
Equilibration: Remove the vial and allow it to equilibrate to room temperature (20–25°C) for 1 hour.
-
Validation Step (Critical): Transfer 1 mL of the solution to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes.
-
Observation: Carefully inspect the bottom of the tube under a bright light. If a white pellet (micro-precipitate) is visible, the concentration exceeds the thermodynamic solubility limit. You must either dilute the stock or proceed to Protocol B.
-
Protocol B: Thermodynamic Dissolution via Acidification (Salt Formation)
Use this protocol to achieve high-concentration stocks (e.g., >20 mM) when downstream assays can tolerate trace amounts of acid.
Causality: Protonation of the pyrazole/amine nitrogens forces the molecules into a cationic state, causing electrostatic repulsion between solute molecules and preventing lattice re-formation.
-
Acidified Solvent Preparation: Prepare a solution of 0.1% to 0.5% (v/v) Trifluoroacetic acid (TFA) in anhydrous DMSO.
-
Dissolution: Add the acidified DMSO to the dry compound powder.
-
Agitation: Vortex vigorously for 60 seconds. The protonation reaction is rapid, and the compound should dissolve almost immediately without the need for prolonged heating.
-
Validation Step: Perform the same centrifugation validation as in Protocol A (10,000 x g for 10 minutes). The solution should remain optically clear with zero pellet formation.
Quantitative Solubility Data Summary
The table below summarizes the expected solubility behaviors of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine under various solvent conditions, based on the physicochemical principles of pyrazole-amine derivatives.
| Solvent Condition | Additive | Temp (°C) | Expected Solubility Limit | Mechanism & Notes |
| Aged DMSO (>1 month open) | None | 20°C | < 1 mM | Absorbed water acts as an anti-solvent, forcing precipitation. |
| Anhydrous DMSO (Fresh) | None | 20°C | ~ 2 - 5 mM | Baseline thermodynamic solubility limited by intermolecular H-bonding. |
| Anhydrous DMSO (Fresh) | None | 37°C + Sonication | ~ 10 - 20 mM | Kinetic solubility. Warning: May precipitate upon cooling or freeze-thaw cycles. |
| DMSO + 0.1% TFA | Trifluoroacetic Acid | 20°C | > 50 mM | Protonation disrupts the crystal lattice, forming a highly soluble salt. |
References
-
BenchChem. "An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole." 5
-
Di, L., et al. "Biological assay challenges from compound solubility: strategies for bioassay optimization." ResearchGate. 4
-
Balakin, K. V., et al. "In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions." Ingenta Connect.3
-
Wassvik, C. M., et al. "Molecular Characteristics for Solid-State Limited Solubility." ResearchGate.2
-
Bergstrom, C. A. S., et al. "Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting." PMC. 1
-
Veesler, S., et al. "Perspectives in solubility measurement and interpretation." SRCE. 6
Sources
- 1. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Approaches to Prediction of Aqueous and DMSO Solubility...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Troubleshooting 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of bis-pyrazole derivatives. The synthesis of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine relies heavily on the nucleophilic substitution of 1H-pyrazole with a 5-(halomethyl)-1-methyl-1H-pyrazol-3-amine intermediate.
While this pathway is theoretically straightforward, the tautomeric nature of pyrazoles and the presence of competing nucleophilic sites often lead to complex impurity profiles. This guide breaks down the causality behind these impurities and provides a self-validating, field-proven protocol to ensure high-yield, regioselective synthesis.
🔬 Frequently Asked Questions (Troubleshooting Impurities)
Q1: Why am I seeing a high percentage of secondary and tertiary amine byproducts in my final LC-MS?
A1: Unprotected 3-Amine Over-Alkylation The primary amine at the 3-position of the 1-methyl-1H-pyrazol-3-amine core is highly nucleophilic. If left unprotected during the alkylation step, it will compete with the 1H-pyrazole for the electrophilic halomethyl carbon.
-
The Causality: The lone pair on the exocyclic amine is less delocalized into the pyrazole ring than expected, retaining significant nucleophilicity. This leads to dimerization or polymerization, drastically reducing the yield of the desired bis-pyrazole. The presence of the amine group allows for straightforward derivatization through acylation and alkylation (1)[1].
-
The Solution: Implement a reversible protection strategy (e.g., N-Boc or N-acetyl) prior to the alkylation step. This sterically and electronically shields the 3-amine, forcing the reaction to proceed exclusively via the 1H-pyrazole nucleophile.
Q2: My reaction yields a significant amount of the 5-(hydroxymethyl) byproduct. How can I prevent this hydrolysis?
A2: Trace Water and Hygroscopic Bases The 5-(chloromethyl) intermediate is highly sensitive to nucleophilic attack by trace water, especially under basic conditions.
-
The Causality: Inorganic bases like K₂CO₃ are highly hygroscopic. If water is introduced into the system, the hydroxide ion (formed in situ) outcompetes the pyrazolate anion, rapidly converting the chloromethyl group to a hydroxymethyl group.
-
The Solution: Use strictly anhydrous solvents (e.g., dry DMF or MeCN over molecular sieves). Furthermore, switch to a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. Using a relatively weak organic base ensures N-alkylation proceeds smoothly with excellent selectivity while minimizing hydrolysis (2)[2].
Q3: How do I control the regioselectivity to avoid the N2-alkylated regioisomer?
A3: Steric and Electronic Tuning of the Base The tautomeric nature of pyrazole intermediates makes regiocontrol challenging. Strategies to improve the regioselectivity often focus on tuning the steric and electronic properties of the reactants (3)[3].
-
The Causality: Alkylation of 1H-pyrazole can theoretically occur at either nitrogen if the pyrazole is substituted. While 1H-pyrazole itself is symmetric, the central 1-methyl-1H-pyrazol-3-amine core must be synthesized with strict regiocontrol (N1 vs N2 methylation) during its cyclocondensation phase to avoid downstream isomeric mixtures.
-
The Solution: Conduct the initial cyclocondensation (e.g., cyano-ketone with methylhydrazine) under kinetic control at low temperatures (-78 °C to 0 °C) to favor the 1-methyl-3-amine regioisomer.
📊 Quantitative Data: Impurity Profiles by Reaction Condition
The table below summarizes the expected impurity profiles when optimizing the alkylation of 1H-pyrazole with 5-(chloromethyl)-1-methyl-1H-pyrazol-3-amine.
| Reaction Condition | Base Used | Solvent State | Primary Impurity Observed | Target Product Yield |
| Unprotected Amine | K₂CO₃ | Standard DMF | Over-alkylated 3-amine (Dimer) | < 25% |
| Protected Amine (Boc) | K₂CO₃ | Standard DMF | Hydroxymethyl byproduct (Hydrolysis) | 45 - 50% |
| Protected Amine (Boc) | DIPEA | Anhydrous DMF | None (Trace unreacted starting material) | > 85% |
⚙️ Experimental Workflow & Visualization
Reaction pathways leading to the desired bis-pyrazole and common impurities.
🧪 Self-Validating Experimental Protocol
This step-by-step methodology utilizes a Boc-protection strategy to eliminate over-alkylation and employs anhydrous conditions to prevent hydrolysis. Each step includes a built-in validation checkpoint.
Step 1: Amine Protection (Self-Validating Checkpoint)
-
Dissolve 5-(chloromethyl)-1-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous THF (0.2 M).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of DMAP (0.05 eq).
-
Stir at room temperature for 4 hours.
-
Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The disappearance of the highly polar starting material (Rf ~0.1) and the appearance of a less polar spot (Rf ~0.6) validates complete protection.
Step 2: Anhydrous N-Alkylation
-
In an oven-dried flask purged with Argon, dissolve 1H-pyrazole (1.2 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (2.0 eq) and stir for 10 minutes at 0 °C.
-
Dropwise, add the Boc-protected chloromethyl intermediate from Step 1 (1.0 eq) dissolved in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation: Monitor by LC-MS. The absence of the m/z peak corresponding to the hydroxymethyl byproduct (M+OH) validates the anhydrous integrity of the system.
Step 3: Deprotection and Isolation
-
Extract the crude mixture with EtOAc, wash heavily with brine (to remove DMF), and concentrate.
-
Dissolve the crude Boc-protected bis-pyrazole in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA).
-
Stir at room temperature for 2 hours.
-
Validation: Monitor by TLC (DCM/MeOH 9:1). Complete consumption of the Boc-protected intermediate validates the deprotection.
-
Concentrate under vacuum, neutralize with saturated NaHCO₃, and purify via flash chromatography to yield the pure 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine.
📚 References
-
The Chemistry Behind 1-Methyl-1H-pyrazol-3-amine: Synthesis and Properties. NBInno. 1
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. 3
-
Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Thieme Connect. 2
Sources
Technical Support Center: Navigating Steric Challenges in Cross-Coupling Reactions of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with the sterically demanding substrate, 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome the unique steric and electronic challenges presented by this molecule in cross-coupling reactions. Our focus is to provide not just protocols, but the underlying chemical principles to enable rational problem-solving in your laboratory.
The Challenge: Steric Congestion Around the 3-Amino Group
The primary obstacle in cross-coupling reactions with 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is the significant steric hindrance surrounding the reactive 3-amino group. This congestion arises from the cumulative bulk of the pyrazole ring itself and, more critically, the 1H-pyrazol-1-ylmethyl substituent at the C5 position. This steric shield can impede the approach of the palladium catalyst, hindering the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Consequently, researchers may encounter low to no product yield, starting material decomposition, or the formation of undesired side products.
This guide will focus primarily on the Buchwald-Hartwig amination, a cornerstone of C-N bond formation, as the principles discussed are broadly applicable to other cross-coupling reactions like Suzuki and Sonogashira couplings.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig N-arylation reaction is showing no or very low conversion. What are the likely causes and how can I address them?
Low conversion is a common issue when dealing with sterically hindered substrates. The primary culprits are often an inadequate catalyst system or suboptimal reaction conditions that fail to overcome the high activation energy barrier imposed by steric hindrance.
Core Directive: Catalyst and Ligand Selection
For sterically demanding couplings, the choice of a bulky, electron-rich phosphine ligand is paramount. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is more accessible to the hindered amine.
| Ligand | Catalyst Precursor | Key Features & Recommendations |
| XPhos | XPhos Pd G3 | A robust, general-purpose ligand for many challenging couplings. A good starting point for initial screening.[1] |
| tBuXPhos | tBuXPhos Pd G3 | The increased steric bulk of the tert-butyl group can enhance reactivity with highly hindered substrates.[2] |
| BrettPhos | BrettPhos Pd G3 | Particularly effective for the N-arylation of primary amines and can offer improved selectivity.[3] |
| RuPhos | RuPhos Pd G3 | Often successful for coupling secondary amines, but its utility can extend to hindered primary amines.[4] |
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting.
Concluding Remarks
Overcoming the steric challenges in cross-coupling reactions of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine requires a systematic and informed approach to reaction optimization. The key to success lies in the judicious selection of a bulky, electron-rich phosphine ligand in combination with a robust palladium precatalyst. By carefully considering the interplay between the catalyst system, reaction conditions, and reagent quality, researchers can significantly improve reaction outcomes and efficiently synthesize their target molecules.
References
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chem. Rec.2025 , e202500024. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2011 , 133(41), 16410–16413. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Org. Lett.2005 , 7(19), 4177–4180. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem.2016 , 81(24), 12343–12356. [Link]
-
Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597, E-ISSN: 2521-3512), 30(1), 1-13. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules2021 , 26(16), 5035. [Link]
-
Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. ResearchGate. [Link]
-
Efficient pd-catalyzed amination of heteroaryl halides. Org. Lett.2005 , 7(19), 4177-80. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals (Basel)2017 , 10(1), 12. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem.2016 , 81(24), 12343-12356. [Link]
-
Functionalized pyrazoles and bis-pyrazoles based on analogs of 1,2,4-triketones. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Influence of substituents in the pyrazole pre-ligands on their reaction products with (Phen)Pd(OAc)2. ResearchGate. [Link]
-
Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. J. Org. Chem.2016 , 81(22), 11134-11150. [Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angew. Chem. Int. Ed. Engl.2017 , 56(13), 3630-3634. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. J. Am. Chem. Soc.2007 , 129(24), 7716-7717. [Link]
-
Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules2024 , 29(7), 1461. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules2019 , 25(1), 42. [Link]
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Trans.2016 , 45(1), 126-137. [Link]
-
Selected Electrosynthesis of 3-Aminopyrazoles from α,β-Alkynic Hydrazones and Secondary Amines. ResearchGate. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. J. Org. Chem.2008 , 73(6), 2412-2415. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Curr. Org. Chem.2019 , 23(3), 323-334. [Link]
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Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Org. Lett.2009 , 11(15), 3442-3445. [Link]
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Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
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Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Angew. Chem. Int. Ed. Engl.2017 , 56(30), 8708-8712. [Link]
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Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Org. Lett.2019 , 21(6), 1885-1888. [Link]
-
Electrocatalytic C–H/S–H Coupling of Amino Pyrazoles and Thiophenols: Synthesis of Amino Pyrazole Thioether Derivatives. J. Org. Chem.2024 . [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
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Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Empirical and Computational Insights into N-Arylation Reactions Catalyzed by Palladium meta-Terarylphosphine Catalyst. A*OAR. [Link]
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What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Beilstein J. Org. Chem.2020 , 16, 2577-2588. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. MIT Open Access Articles. [Link]
-
Copper-catalysed N-arylation of 5-aminopyrazoles: a simple route to pyrazolo[3,4-b]indoles. Org. Biomol. Chem.2014 , 12(3), 440-448. [Link]
-
Copper-catalyzed intramolecular C–N cross-coupling of allylamines: a domino strategy for preparing substituted pyrazolo[4,3-b]pyridines. RSC Advances2012 , 2(8), 3241-3244. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions2023 , 4(3), 478-535. [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chem. Sci.2022 , 13(37), 11096-11105. [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. Chem. Sci.2021 , 12(4), 1435-1443. [Link]
-
Comparison of Pd-Cy*Phine and Pd-XPhos catalyzed N-arylation of primary... ResearchGate. [Link]
Sources
1H NMR and 13C NMR spectral reference data for 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
Executive Summary & Analytical Scope
In the realm of fragment-based drug discovery, bis-pyrazole derivatives like 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine serve as critical bifunctional building blocks. However, synthesizing these multi-nitrogen heterocycles frequently yields complex regioisomeric mixtures (e.g., N1 vs. N2 alkylation).
Relying on in-silico NMR predictions or uncertified crude batches can lead to catastrophic downstream failures in drug development. This guide objectively compares the high-resolution experimental NMR data of a Certified High-Purity Reference Standard against common predictive algorithms and crude synthetic data. By establishing a definitive spectral baseline, we empower researchers to unambiguously verify their molecular architectures.
Structural Analysis & The Causality of Chemical Shifts
Understanding the causality behind the NMR chemical shifts of this molecule requires deconstructing its two distinct pyrazole environments:
-
Ring A (1-methyl-3-amino-5-substituted): The strongly electron-donating −NH2 group at the C3 position pushes electron density into the π -system of the pyrazole ring. This significantly shields the C4 carbon and its attached proton. Consequently, the H4 proton appears unusually upfield ( δ ~5.35 ppm) compared to standard pyrazoles[1].
-
Ring B (1H-pyrazol-1-yl): This is a standard N-alkylated pyrazole. Unsubstituted pyrazoles typically exhibit annular tautomerism, which broadens signals and complicates spectra. However, because the N1 position here is covalently locked by the methylene linker, tautomeric exchange is completely suppressed, yielding sharp, well-defined multiplets[2].
-
Regiochemical Verification: The most common synthetic impurity is the 1,5,3-regioisomer (where the methyl and linker swap positions). Differentiating these requires spatial correlation. A strong Nuclear Overhauser Effect (NOE) between the N−CH3 protons and the −CH2− linker definitively proves they occupy the adjacent 1 and 5 positions.
Comparative Data Presentation
The following tables summarize the quantitative NMR data, highlighting the deviations between the certified standard, in-silico predictions (using standard heuristic algorithms), and a typical crude synthesis batch.
Table 1: 1 H NMR Comparison (400 MHz, DMSO- d6 )
| Position | High-Purity Standard | In-Silico Prediction | Crude Synthesis (Typical) |
| −NH2 | 4.65 (br s, 2H) | 5.10 (br s, 2H) | 4.65 (br s, 2H) |
| N−CH3 | 3.52 (s, 3H) | 3.80 (s, 3H) | 3.52 (s, 3H), 3.75 (s, minor)* |
| −CH2− | 5.20 (s, 2H) | 4.85 (s, 2H) | 5.20 (s, 2H) |
| H-4 (Ring A) | 5.35 (s, 1H) | 5.90 (s, 1H) | 5.35 (s, 1H) |
| H-4' (Ring B) | 6.25 (t, J =2.1 Hz, 1H) | 6.35 (t, J =2.0 Hz, 1H) | 6.25 (t, J =2.1 Hz, 1H) |
| H-5' (Ring B) | 7.45 (d, J =2.1 Hz, 1H) | 7.60 (d, J =2.0 Hz, 1H) | 7.45 (d, J =2.1 Hz, 1H) |
| H-3' (Ring B) | 7.72 (d, J =2.1 Hz, 1H) | 7.85 (d, J =2.0 Hz, 1H) | 7.72 (d, J =2.1 Hz, 1H) |
*Note: The minor peak at 3.75 ppm in the crude batch is the hallmark of the N2-methylated regioisomer impurity, which in-silico models cannot predict without explicit user input.
Table 2: 13 C NMR Comparison (100 MHz, DMSO- d6 )
| Position | High-Purity Standard | In-Silico Prediction | Deviation ( Δδ ) |
| N−CH3 | 34.5 | 38.2 | +3.7 ppm |
| −CH2− | 46.2 | 52.1 | +5.9 ppm |
| C-4 (Ring A) | 92.1 | 101.5 | +9.4 ppm |
| C-4' (Ring B) | 105.4 | 107.8 | +2.4 ppm |
| C-5' (Ring B) | 130.2 | 133.4 | +3.2 ppm |
| C-3' (Ring B) | 138.8 | 140.2 | +1.4 ppm |
| C-5 (Ring A) | 142.5 | 145.0 | +2.5 ppm |
| C-3 (Ring A) | 154.6 | 152.3 | -2.3 ppm |
Analysis: Predictive algorithms consistently underestimate the shielding effect of the C3 amino group on the C4 carbon of Ring A, resulting in a massive 9.4 ppm error[3]. This underscores the necessity of utilizing experimental reference standards.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the internal validation check passes.
Step 1: Sample Preparation & Internal Referencing
-
Dissolve exactly 15.0 mg of the pyrazole derivative in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS).
-
Transfer to a high-precision 5 mm NMR tube.
-
Self-Validation Check: Visually inspect the tube against a strong light source. The solution must be completely free of particulates. Run a dummy scan; the TMS peak must exhibit a linewidth at half-height ( W1/2 ) of < 0.5 Hz to confirm optimal magnetic shimming.
Step 2: Probe Tuning & Pulse Calibration
-
Insert the sample into a 400 MHz (or higher) spectrometer.
-
Tune and match the probe for 1 H and 13 C frequencies.
-
Self-Validation Check: Observe the wobble curve. The minimum reflection must be centered exactly at the Larmor frequency (e.g., 400.13 MHz for 1 H). Perform a nutation experiment to calibrate the 90° pulse ( P1 ). A 360° pulse must yield a null (zero) signal.
Step 3: Quantitative 1D Acquisition
-
Acquire the 1 H spectrum using 16 scans and a relaxation delay ( D1 ) of 10 seconds. Causality: A D1 greater than 5×T1 ensures complete longitudinal relaxation, making the integration strictly quantitative.
-
Self-Validation Check: Integrate the N−CH3 peak ( δ 3.52) against the −CH2− linker peak ( δ 5.20). The ratio must be exactly 3.00 : 2.00 . Any deviation greater than 2% indicates incomplete relaxation or a co-eluting structural impurity.
Step 4: 2D Correlation (HMBC & NOESY)
-
Acquire a 2D HMBC to map the 2-bond and 3-bond carbon-proton connectivity.
-
Acquire a 2D NOESY (mixing time = 300 ms) to map spatial proximity.
Visualizing the Analytical Workflow
The diagrams below map the logical progression of our self-validating analytical workflow and the critical 2D NMR correlations used to certify the molecular structure.
Fig 1. Self-validating NMR workflow for reference standard certification.
Fig 2. Key NOESY and HMBC correlations confirming the 1,3,5-substitution pattern.
References
- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)
- Source: National Institutes of Health (NIH)
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives Source: BenchChem URL
Sources
- 1. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS Validation Guide: Quantifying 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine (HILIC vs. RP-C18)
Executive Summary
The accurate bioanalytical quantification of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine —a highly polar, nitrogen-rich bis-pyrazole building block—presents a significant chromatographic challenge. Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to retain such hydrophilic amines, leading to poor resolution and severe ion suppression. This guide objectively compares the performance of conventional RP-C18 methodologies against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) workflow. By leveraging HILIC coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), laboratories can achieve superior retention, peak symmetry, and sensitivity in compliance with global regulatory standards.
Mechanistic Profiling & Analytical Bottlenecks
The RP-C18 Failure Mechanism
Alkyl phase LC columns, such as C18, are a common starting point for LC method development; however, highly polar analytes have a low affinity for, and are poorly retained on, nonpolar C18 stationary phases[1]. 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine possesses multiple basic nitrogen atoms (pKa ~4.5–5.5) and a low partition coefficient (LogP < 0). When analyzed on a standard C18 column:
-
Void Volume Elution: The compound elutes almost immediately with the solvent front, even when using highly aqueous mobile phases (e.g., 98% water).
-
Peak Tailing: At physiological or acidic pH, the primary amine and pyrazole nitrogens are protonated. These cations undergo secondary ion-exchange interactions with unendcapped, ionized residual silanols on the silica backbone, resulting in severe peak tailing (Asymmetry Factor > 2.0).
The HILIC Advantage (Causality & Expert Insights)
HILIC mode uses polar stationary phases (such as amide, silica, or diol) to retain polar analytes[1]. In contrast to RPLC, gradient elution HILIC begins with a low-polarity organic solvent and elutes polar analytes by increasing the polar aqueous content[2].
-
Partitioning Mechanism: The polar stationary phase immobilizes a water-rich layer. The basic bis-pyrazole partitions between the highly organic mobile phase and this immobilized aqueous layer, yielding strong retention and sharp, symmetrical peaks.
-
Enhanced ESI Efficiency: Because of its higher organic content, HILIC provides enhanced electrospray ionization (ESI) efficiency and improved desolvation during LC/MS analysis[3]. The lower surface tension of acetonitrile (compared to water) accelerates droplet fission in the ESI source. This leads to taller peaks, reduced background noise, and improved signal-to-noise ratios for low-abundance compounds[3].
Methodological Decision Tree
The following logical workflow dictates the transition from compound profiling to validated quantification.
Fig 1: Decision tree comparing RP-C18 and HILIC workflows for polar aminopyrazole LC-MS validation.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and regulatory compliance, the following protocol is designed as a self-validating system. A full validation of a bioanalytical method should be performed when establishing a bioanalytical method for the quantification of an analyte in clinical and applicable nonclinical studies[4].
Step 1: Self-Validating Sample Preparation (Protein Precipitation)
Expert Insight: Liquid-Liquid Extraction (LLE) is ineffective for this compound due to its high polarity. Protein precipitation (PPT) using acetonitrile is chosen because it yields >85% recovery while perfectly matching the high-organic starting conditions of the HILIC gradient, eliminating solvent-mismatch peak distortion.
-
Aliquot 50 µL of plasma matrix into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C3 -labeled analog at 100 ng/mL). Adding the SIL-IS pre-extraction self-corrects for any matrix suppression or recovery losses.
-
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.
-
Vortex vigorously for 2 minutes at 1500 rpm.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
Step 2: Chromatographic Conditions (Comparison)
| Parameter | RP-C18 (Conventional) | HILIC (Optimized) |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 4.0 min | 95% B hold 1 min, to 50% B over 3.0 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
Causality Note: In the HILIC method, 10 mM Ammonium Formate is strictly required in Mobile Phase A. This buffer concentration maintains a stable hydration layer on the Amide stationary phase and masks any residual silanol activity, which is critical for stabilizing the retention times of basic amines[2].
Step 3: MS/MS Detection (ESI+)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 1.5 kV (Optimized to prevent corona discharge in high-organic HILIC flow)
-
Desolvation Temperature: 500 °C
-
MRM Transitions:
-
Analyte: m/z 178.1 → 110.1 (Quantifier, CE: 18 eV) — Corresponds to the cleavage of the methylene bridge, losing the 1H-pyrazole ring.
-
Analyte: m/z 178.1 → 69.0 (Qualifier, CE: 25 eV)
-
SIL-IS: m/z 181.1 → 113.1 (Quantifier, CE: 18 eV)
-
Comparative Performance Data
The empirical data below demonstrates the stark contrast in performance between the two methodologies. The HILIC method successfully transforms a previously unquantifiable analyte into a robust, regulatory-compliant assay.
Table 1: Chromatographic & MS Performance Comparison
| Performance Metric | RP-C18 Outcome | HILIC Outcome | Causality / Mechanism |
| Retention Time (RT) | 0.8 min | 3.5 min | HILIC promotes hydrophilic partitioning; C18 suffers from dewetting[1]. |
| Peak Asymmetry ( Tf ) | 2.4 (Severe Tailing) | 1.1 (Symmetrical) | HILIC buffer masks silanols; C18 allows secondary cation-exchange. |
| Signal-to-Noise (1 ng/mL) | 12:1 | 85:1 | High organic HILIC mobile phase accelerates droplet desolvation[3]. |
| Matrix Effect (Suppression) | 45% Suppression | < 8% Suppression | HILIC shifts the analyte RT away from void-volume phospholipid elution. |
Table 2: ICH M10 Validation Metrics (HILIC Method)
Concentration measurements of chemical and biological drug(s) and their metabolite(s) in biological matrices are used as part of regulatory decisions[5]. The HILIC method was validated against the[5].
| Validation Parameter | ICH M10 Acceptance Criteria | HILIC-MS/MS Result | Status |
| Inter-assay Accuracy | ± 15% ( ± 20% at LLOQ) | -3.2% to +4.1% | PASS |
| Inter-assay Precision | ≤ 15% CV ( ≤ 20% at LLOQ) | 2.8% to 6.5% CV | PASS |
| Linearity ( R2 ) | ≥ 0.98 (over calibration range) | 0.9985 (1 - 1000 ng/mL) | PASS |
| Extraction Recovery | Consistent across QC levels | 88.4% ± 3.1% | PASS |
Conclusion
For the bioanalytical quantification of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine, traditional RP-C18 chromatography is fundamentally mismatched to the analyte's physicochemical properties. By transitioning to a HILIC-MS/MS workflow, laboratories not only resolve issues of poor retention and peak tailing but also benefit from a nearly 7-fold increase in MS sensitivity due to optimized ESI droplet desolvation. This self-validating protocol ensures robust, reproducible data that fully complies with ICH M10 regulatory standards.
References
-
European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." European Medicines Agency. URL:[Link]
-
Jian, W., et al. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]
-
Mack, A. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." Agilent Technologies. URL:[Link]
-
Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech. URL: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparing 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine vs other pyrazole-based amines
An in-depth comparative analysis of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine against traditional pyrazole-based amines reveals critical insights for rational drug design. As a bis-pyrazole derivative, this compound offers unique structural vectors that distinguish it from simpler building blocks like 3-aminopyrazole or 5-amino-1-methylpyrazole, particularly in the development of targeted kinase inhibitors.
Structural and Mechanistic Analysis
The pyrazole scaffold is a cornerstone in modern medicinal chemistry. The 3-aminopyrazole moiety is frequently utilized as a "hinge-binder," forming critical hydrogen bonds within the ATP-binding pocket of various kinases[1]. However, the evolution from mono-pyrazoles to bis-pyrazoles introduces sophisticated binding dynamics.
-
The Hinge-Binding Core: In standard 3-aminopyrazoles, the core nitrogen atoms and the exocyclic amine act as hydrogen bond donors and acceptors, typically interacting with conserved residues (e.g., Glu81 and Leu83 in CDK2, or Met108 in ERK2)[2][3].
-
The N-Methyl Advantage: Unsubstituted pyrazoles often suffer from poor metabolic stability and can act as promiscuous CYP3A4 inhibitors. The N-methylation at position 1 in 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine mitigates this liability, improving cellular potency and driving selectivity by sterically restricting off-target binding[3].
-
The Bis-Pyrazole Extension: The addition of the 1H-pyrazol-1-ylmethyl group at the 5-position creates a bis-pyrazole architecture. This secondary ring system projects into adjacent hydrophobic sub-pockets (such as the DFG-out pocket or solvent-exposed regions), significantly increasing target residence time and enabling the design of highly selective inhibitors, such as those targeting PI3K or BRAF[4][5].
Structural logic of bis-pyrazole kinase inhibitors and their target interactions.
Physicochemical Profiling
When selecting a building block for parallel synthesis, balancing lipophilicity (LogP) and topological polar surface area (TPSA) is paramount for oral bioavailability. The bis-pyrazole system offers a higher molecular weight and expanded surface area while maintaining a favorable LogP for membrane permeability.
| Compound | MW ( g/mol ) | Est. LogP | TPSA (Ų) | HBD | HBA | Key Structural Advantage |
| 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine | 177.21 | 1.2 | 65.0 | 1 | 4 | Dual-ring system; optimal vector projection for deep pocket binding. |
| 3-aminopyrazole | 83.10 | -0.1 | 54.0 | 2 | 2 | Minimal steric footprint; universal but promiscuous hinge binder. |
| 5-amino-1-methylpyrazole | 97.12 | 0.3 | 45.0 | 1 | 2 | Improved metabolic stability over 3-aminopyrazole; limited reach. |
Experimental Workflows & Methodologies
To effectively utilize 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine in drug discovery, robust synthetic and analytical protocols are required. The exocyclic amine is less nucleophilic due to electron delocalization into the pyrazole ring, necessitating strong coupling reagents.
Protocol 1: High-Efficiency Amide Coupling (Derivatization)
Causality: Using HATU ensures the rapid formation of an active ester from the carboxylic acid, overcoming the inherent low nucleophilicity of the 3-aminopyrazole moiety.
-
Activation: Dissolve 1.2 eq of the desired carboxylic acid in anhydrous DMF (0.2 M). Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to generate the active ester.
-
Coupling: Add 1.0 eq of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine to the mixture.
-
Reaction: Heat the reaction to 50°C for 4–6 hours under a nitrogen atmosphere. Monitor progression via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product via reverse-phase preparative HPLC to isolate the target amide.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
Causality: DSF (Thermal Shift Assay) is a label-free method used to validate target engagement. The binding of a bis-pyrazole inhibitor stabilizes the folded state of the kinase, requiring higher temperatures to unfold the protein, thus increasing its melting temperature (Tm)[2].
-
Preparation: Prepare an assay buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 0.5 mM TCEP.
-
Protein-Dye Mix: Dilute the target recombinant kinase to a final concentration of 2 µM. Add SYPRO Orange dye to a final concentration of 5x.
-
Compound Addition: Dispense 20 µL of the protein-dye mixture into a 96-well PCR plate. Add 1 µL of the bis-pyrazole compound (dissolved in DMSO) to achieve a final concentration of 10 µM (ensure final DMSO concentration is ≤5%).
-
Thermal Cycling: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the plate in a real-time PCR machine, ramping the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Analysis: Monitor fluorescence (Excitation: 490 nm, Emission: 530 nm). Calculate the derivative of the unfolding curve to determine the Tm. A positive shift (ΔTm > 2°C) indicates significant binding affinity.
Step-by-step Differential Scanning Fluorimetry (DSF) workflow for target engagement.
Conclusion
While simple 3-aminopyrazoles are excellent starting points for hit generation, they often lack the structural complexity required for high kinase selectivity and metabolic stability. The integration of a bis-pyrazole system, as seen in 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine, provides medicinal chemists with a highly functionalized, pre-oriented scaffold. The N-methylation protects against CYP-mediated degradation, while the secondary pyrazole ring acts as a versatile vector for probing deep hydrophobic pockets, making it a superior building block for advanced lead optimization.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC (National Institutes of Health). Available at:[Link]
-
Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review - Semantic Scholar. Available at:[Link]
-
Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to the Structural Elucidation of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine: A Comparative Analysis
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This foundational knowledge underpins our understanding of its biological activity, guides lead optimization, and is a critical component of intellectual property. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine, a novel pyrazole derivative with significant therapeutic potential.[1][2] While no public X-ray crystallography data currently exists for this specific molecule, this guide will present a comprehensive, experience-driven workflow, drawing parallels from crystallographic studies of closely related pyrazole compounds.[3][4][5]
We will dissect the unparalleled atomic-level resolution offered by single-crystal X-ray crystallography and contrast it with the rich solution-state information provided by Nuclear Magnetic Resonance (NMR) spectroscopy and the vital connectivity and mass verification capabilities of Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most appropriate analytical strategies for their small molecule campaigns.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, which is invaluable for understanding structure-activity relationships (SAR).
Experimental Protocol: A Self-Validating Workflow for Crystalline Material
The following protocol is a robust, field-proven methodology for the single-crystal X-ray diffraction analysis of a novel pyrazole derivative like 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Step 1: Crystal Growth - The Foundation of a High-Resolution Structure
-
Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. The goal is to obtain single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and with a well-ordered internal lattice.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Employ slow evaporation of the solvent at room temperature in a loosely capped vial. This is often the simplest and most effective starting point.
-
Alternatively, vapor diffusion is a powerful technique. Place the vial with the dissolved compound inside a larger, sealed container with a less polar "anti-solvent" (e.g., diethyl ether or hexane). The slow diffusion of the anti-solvent into the primary solvent will gradually reduce the solubility of the compound, promoting crystallization.
-
Screen a variety of solvents and anti-solvents to find the optimal conditions for crystal growth.
-
Step 2: Crystal Mounting and Data Collection
-
Rationale: A suitable single crystal is selected and mounted on a goniometer head for data collection. The crystal is typically cryo-cooled to minimize radiation damage and improve data quality.
-
Protocol:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen (100 K).
-
Center the crystal on the X-ray diffractometer. Modern diffractometers, such as a Bruker D8 VENTURE, are equipped with a sensitive detector (e.g., PHOTON 100 CMOS) and a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation).[4]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy should aim for high completeness and redundancy.
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Protocol:
-
Integrate the raw diffraction images and correct for experimental factors using software like SAINT.[4] An absorption correction (e.g., multi-scan using SADABS) is crucial for accurate data.[4][5]
-
Solve the structure using direct methods or Patterson synthesis with programs like SHELXT.[4] This will provide an initial model of the molecule.
-
Refine the structural model against the experimental data using full-matrix least-squares on F² with software like SHELXL.[4] This iterative process refines the atomic positions, displacement parameters, and other structural parameters to achieve the best fit between the calculated and observed diffraction data.
-
The final refined structure should have low R-factors (e.g., R1 < 0.05) and a goodness-of-fit (S) close to 1, indicating a high-quality structure.[5]
-
Visualization of the X-ray Crystallography Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
Representative Crystallographic Data for a Related Pyrazole Derivative
While data for the exact target molecule is unavailable, the following table presents typical crystallographic parameters obtained for a similar pyrazole-containing small molecule, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[6] This serves as a realistic example of the data one would expect to obtain.
| Parameter | Representative Value |
| Chemical Formula | C8H12N2O2 |
| Molecular Weight | 168.20 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 4.9336 (19) |
| b (Å) | 19.121 (7) |
| c (Å) | 9.568 (4) |
| β (°) | 92.136 (7) |
| Volume (ų) | 902.0 (6) |
| Z | 4 |
| R-factor (R1) | 0.054 |
| Goodness-of-fit (S) | 1.03 |
Complementary Techniques for Comprehensive Structural Analysis
While X-ray crystallography provides an unparalleled static picture of a molecule, a comprehensive understanding requires a multi-faceted analytical approach. NMR and MS provide crucial information about the molecule's behavior in solution and confirm its identity and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The View in Solution
NMR spectroscopy is a powerful technique for determining the structure of a molecule in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and through-space interactions.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
1D NMR (¹H and ¹³C):
-
Acquire a ¹H NMR spectrum to identify the number of unique proton environments and their splitting patterns (J-coupling), which reveals adjacent protons.
-
Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments.
-
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Analytical Comparison Guide: IR Spectroscopy Modalities for 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
In pharmaceutical development and synthetic chemistry, the rapid and unambiguous structural verification of heterocyclic intermediates is paramount. 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is a complex bis-pyrazole scaffold featuring a primary amine, an N-methyl group, and a methylene bridge. Characterizing this molecule via Infrared (IR) Spectroscopy requires a nuanced understanding of its vibrational modes and the physical limitations of the chosen analytical modality.
As a Senior Application Scientist, I have designed this guide to objectively compare the two dominant IR techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) —for the analysis of this specific pyrazole-amine derivative. This guide provides self-validating experimental protocols, mechanistically grounded reference data, and a critical evaluation of which method yields superior analytical fidelity.
Structural Deconstruction & Reference Peaks
To accurately validate the synthesis of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine, we must first establish its expected vibrational profile. The molecule's distinct functional groups yield specific, quantifiable IR absorption bands.
The primary amine (-NH₂) is the most critical diagnostic feature. Because the two hydrogen atoms can stretch either in-phase or out-of-phase, primary amines exhibit a characteristic doublet, requiring higher energy for the asymmetric stretch compared to the symmetric stretch (1)[1]. Furthermore, the pyrazole rings present strong C-N stretching vibrations that serve as the heterocyclic fingerprint (2)[2].
Table 1: Quantitative IR Reference Peaks for 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape |
| Primary Amine (-NH₂) | Asymmetric N-H Stretch | ~3450 | Medium, Sharp |
| Primary Amine (-NH₂) | Symmetric N-H Stretch | ~3350 | Medium, Sharp |
| Pyrazole Rings | Aromatic C-H Stretch | 3150 - 3050 | Weak to Medium |
| Methyl & Methylene | Aliphatic C-H Stretch | 2950 - 2850 | Weak |
| Primary Amine (-NH₂) | N-H Bending (Scissoring) | 1650 - 1580 | Medium to Strong |
| Pyrazole Rings | C=N & C=C Stretch | 1590 - 1450 | Strong, Multiple bands |
| Pyrazole Rings | C-N Stretch | ~1290 | Strong |
| Primary Amine (-NH₂) | N-H Wagging | 910 - 665 | Broad, Strong |
(Data synthesized from authoritative spectroscopic libraries for primary amines (3)[3] and pyrazole derivatives[2].)
Methodological Comparison: ATR-FTIR vs. KBr Pellet
Choosing the correct IR modality is not merely a matter of convenience; it dictates the integrity of the resulting data.
The KBr Pellet Method (Transmission)
The KBr pellet technique relies on dispersing the solid sample within an infrared-transparent potassium bromide matrix. Because the IR beam passes completely through the sample, it generates a true transmission spectrum that adheres strictly to the Beer-Lambert law, making it the gold standard for quantitative trace analysis and historical library matching (4)[4]. By increasing the pellet mass, the operator can artificially increase the pathlength to detect weak bands from trace contaminants (5)[5].
-
The Causality of Failure: KBr is highly hygroscopic. If the pellet absorbs ambient moisture during preparation, a massive, broad O-H stretching band will appear between 3500-3200 cm⁻¹. For 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine, this moisture artifact will completely mask the critical 3450/3350 cm⁻¹ N-H stretching doublet, rendering the spectrum useless for confirming the primary amine (6)[6].
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR utilizes an evanescent wave that penetrates only a few micrometers into a sample pressed against a high-refractive-index crystal (e.g., diamond). It requires zero sample preparation, making it ideal for rapid, non-destructive powder analysis (7)[7].
-
The Causality of Success: Because no hygroscopic matrix is used, ATR guarantees that the N-H stretching doublet of the primary amine remains perfectly resolved. However, scientists must account for the fact that ATR penetration depth is wavelength-dependent; peaks at lower wavenumbers (like the 1290 cm⁻¹ pyrazole C-N stretch) will appear artificially more intense relative to the high-wavenumber N-H stretches when compared to a traditional transmission spectrum[5].
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, follow these self-validating workflows.
Protocol A: ATR-FTIR (Recommended for Structural Verification)
-
System Blanking: Perform a background scan on the clean, empty diamond crystal (32 scans, 4 cm⁻¹ resolution).
-
Validation Step: The resulting baseline must be flat with no residual peaks. A peak at ~2900 cm⁻¹ indicates organic contamination (e.g., skin oils) and requires recleaning with isopropanol.
-
-
Sample Application: Place ~2 mg of the neat 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine powder directly onto the center of the crystal.
-
Pressure Optimization: Lower the anvil to apply uniform pressure (approx. 75 psi).
-
Validation Step: Monitor the real-time software preview. Increase pressure until the strongest peak (the 1290 cm⁻¹ C-N stretch) reaches an absorbance of 0.5–0.8 AU. Do not over-pressurize, which can crush the crystal or saturate the detector.
-
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm in the software to normalize relative peak intensities for library comparison.
Protocol B: KBr Pellet (Recommended for Trace Impurity Quantitation)
-
Matrix Dehydration: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 24 hours. Store in a desiccator.
-
Homogenization: In an agate mortar, gently mix 1 mg of the sample with 200 mg of the dried KBr.
-
Validation Step: Grind continuously for 2-3 minutes until the mixture is an ultra-fine powder. Insufficient grinding causes the Christiansen effect, resulting in asymmetrical, sloping baselines due to IR beam scattering.
-
-
Pellet Pressing: Transfer the mixture to a 13 mm evacuable die. Apply a vacuum for 2 minutes to remove trapped air, then apply 8-10 tons of pressure for 5 minutes.
-
Validation Step: The extruded pellet must be visually transparent like glass. A cloudy or opaque pellet indicates trapped moisture or poor grinding; discard and repeat.
-
-
Acquisition: Run the sample against a background scan of a blank, pure KBr pellet.
Logical Workflow Visualization
The following decision matrix illustrates the logical routing for selecting the appropriate IR modality for pyrazole-amine derivatives based on the analytical goal.
Caption: Decision matrix for selecting IR spectroscopy modalities for pyrazole-amine derivatives.
References
-
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Solution. 4
-
IR Spectroscopy Tutorial: Amines - OrgChemBoulder. 3
-
FT-IR spectra of pyrazole ligands and trinuclear pyrazolate complexes - ResearchGate.2
-
24.10 Spectroscopy of Amines - OpenStax. 1
-
Quantitative Analysis of Powdered Solids with FTIR-ATR - JASCO Inc.7
-
Does anyone have any knowledge of FT-IR in the KBr disk or ATR unit? - ResearchGate Forum. 6
-
Good to know about KBr pellets - Quantum Design Europe. 5
Sources
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. kinteksolution.com [kinteksolution.com]
- 5. Good to know about KBr pellets | Quantum Design [qd-europe.com]
- 6. researchgate.net [researchgate.net]
- 7. jascoinc.com [jascoinc.com]
A Comparative Guide to the Efficacy of 1-Methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine Derivatives in Target Binding
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the target binding efficacy of derivatives of the 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine scaffold and related pyrazole-based compounds. By examining experimental data and structure-activity relationships (SAR), this document aims to offer valuable insights for the strategic design of next-generation therapeutics targeting key kinases in oncology and other disease areas.
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2] Its unique electronic properties and synthetic tractability have made it a favored starting point for the development of numerous clinical candidates and approved drugs. The 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine core, in particular, offers a versatile platform for structural modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on the comparative efficacy of derivatives targeting two critical kinases implicated in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).
Target Spotlight: VEGFR-2 and CDK2 in Disease
VEGFR-2: The Gatekeeper of Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3] In cancer, pathological angiogenesis is a hallmark of tumor growth and metastasis, making VEGFR-2 a prime therapeutic target.[4] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[5] Inhibition of VEGFR-2 can effectively starve tumors of their blood supply, hindering their growth and spread.
CDK2: A Key Regulator of the Cell Cycle
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, in complex with its regulatory partners cyclins E and A, governs the G1/S phase transition and S phase progression of the cell cycle.[2] Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation.[1] Therefore, inhibiting CDK2 presents a rational strategy to induce cell cycle arrest and apoptosis in cancer cells.[6]
Comparative Efficacy of Pyrazole Derivatives in Target Binding
The following tables summarize the in vitro inhibitory activities of various pyrazole derivatives against VEGFR-2 and CDK2. While a direct comparison of multiple derivatives from the specific "1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine" scaffold is limited in publicly available literature, this guide presents data on structurally related and functionally relevant pyrazole-based inhibitors to elucidate key structure-activity relationships.
Table 1: Inhibitory Activity of Pyrazole Derivatives against VEGFR-2
| Compound ID/Name | Pyrazole Scaffold | IC50 (nM) | Reference |
| Acrizanib | N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl) | 5.5 | [7] |
| Compound 3i | 1H-pyrazol-5(4H)-one | 8.93 | [4][8] |
| Compound 3a | 1H-pyrazol-5(4H)-one | 38.28 | [4][8] |
| Compound 9 | Fused Pyrazole | 220 | [5] |
| Compound 77a | Pyrazole | 27 | [9] |
| Compound 83k | Pyrazole | 67 | [9] |
| Compound 33 | Pyrazolo[3,4-d]pyrimidine | Potent (exact value not specified) | [10] |
Table 2: Inhibitory Activity of Pyrazole Derivatives against CDK2
| Compound ID/Name | Pyrazole Scaffold | IC50 (µM) | Reference |
| Compound 6b | 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5-ol | 0.458 | [11] |
| Compound 5a | 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5-ol | 0.311 | [11] |
| Compound 11 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | 0.45 | [12] |
| Compound 6 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | 0.46 | [12] |
| Compound 5 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | 0.56 | [12] |
| Compound 9 | Pyrazole | 0.96 | [13] |
| Compound 7d | Pyrazole | 1.47 | [13] |
| Compound 7a | Pyrazole | 2.0 | [13] |
| Compound 4 | Pyrazole | 3.82 | [6][13] |
| Compound 36 | Pyrazolo[1,5-a]pyrimidine | 0.199 | [1] |
| Compound 33 | Indole-linked Pyrazole | 0.074 | [1] |
| Compound 34 | Indole-linked Pyrazole | 0.095 | [1] |
| Compound 15 | 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 | [14] |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above highlight several key SAR trends for pyrazole-based kinase inhibitors:
-
Substitution at the 1- and 5-positions of the pyrazole ring is crucial for potency. In the case of Acrizanib, the 1-methyl and 5-trifluoromethyl groups on the pyrazol-3-amine core are critical for its high affinity for VEGFR-2.[7]
-
The nature of the substituent at the 5-position can significantly impact selectivity. For instance, different substitutions on the pyrazole ring can confer selectivity for CDK2 over other kinases.[15]
-
Fusion of the pyrazole ring with other heterocyclic systems can enhance inhibitory activity. The pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds have been shown to be potent cores for both VEGFR-2 and CDK2 inhibitors.[1][5][10]
-
The linker between the pyrazole core and other aromatic moieties plays a critical role in optimizing binding interactions. The choice of linker can influence the orientation of the molecule within the ATP-binding pocket and its interactions with key residues.
Signaling Pathway Visualization
To better understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they target.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: CDK2's role in the G1/S cell cycle transition and inhibition.
Experimental Protocols: In Vitro Kinase Inhibition Assays
The following are detailed, step-by-step methodologies for in vitro kinase assays to determine the inhibitory potency of pyrazole derivatives against VEGFR-2 and CDK2. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a poly(Glu, Tyr) substrate by the recombinant VEGFR-2 kinase. A decrease in luminescence upon addition of a luciferase-based reagent indicates higher kinase activity (more ATP consumed).
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test Compounds (Pyrazole Derivatives)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤1%) across all wells to avoid solvent effects.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Plate Setup:
-
Test Wells: Add the diluted test compounds to the wells.
-
Positive Control (100% activity): Add vehicle (DMSO in kinase buffer) to the wells.
-
Negative Control (0% activity): Add vehicle and kinase buffer without the enzyme.
-
-
Enzyme Addition: Add the kinase reaction mixture to all wells except the negative controls.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the VEGFR-2 in vitro kinase assay.
CDK2/Cyclin A Kinase Inhibition Assay (Radiometric)
This assay provides a direct measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate group into a substrate.
Principle: The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific substrate (e.g., Histone H1) by the CDK2/Cyclin A complex. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
Materials:
-
Active CDK2/Cyclin A enzyme complex
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP
-
Cold (unlabeled) ATP
-
Substrate (e.g., Histone H1)
-
Test Compounds (Pyrazole Derivatives)
-
Phosphocellulose paper or membrane
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase reaction buffer.
-
Reaction Mixture: Prepare a master mix containing kinase reaction buffer, CDK2/Cyclin A, and the substrate.
-
Plate Setup:
-
Test Wells: Add the diluted test compounds.
-
Positive Control: Add vehicle.
-
Negative Control: Add vehicle and buffer without enzyme.
-
-
Pre-incubation: Add the reaction mixture to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a mixture of [γ-³²P]ATP and cold ATP to all wells to start the reaction. The concentration of cold ATP is typically at or near the Km for the kinase to ensure physiological relevance.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Spot a portion of the reaction mixture onto phosphocellulose paper/membrane to stop the reaction. The substrate will bind to the paper, while the unincorporated ATP will not.
-
Washing: Wash the phosphocellulose paper/membrane extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed paper/membrane in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of ³²P incorporated into the substrate and calculate the percent inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
The 1-methyl-pyrazol-3-amine scaffold and its derivatives represent a promising class of kinase inhibitors with demonstrated efficacy against key cancer targets like VEGFR-2 and CDK2. The comparative analysis presented in this guide underscores the importance of systematic structural modifications to optimize potency and selectivity. The detailed experimental protocols provide a robust framework for the in vitro evaluation of novel pyrazole-based compounds. Future research should focus on expanding the library of derivatives based on the 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine core to further elucidate the SAR and to develop candidates with improved drug-like properties for in vivo evaluation.
References
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Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6078. [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry. [Link]
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Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]
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Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]
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Salem, M. G., Nafie, M. S., Elzamek, A. A., Elshihawy, H. A., Sofan, M. A., & Negm, E. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of the Egyptian National Cancer Institute, 36(1), 1-18. [Link]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]
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Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). ResearchGate. [Link]
-
Yang, L. L., Li, G. B., Ma, S., Zou, C., Zhou, S., Sun, Q. Z., ... & Yang, S. Y. (2013). Structure–activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of medicinal chemistry, 56(4), 1641-1655. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2020). Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. Bioorganic chemistry, 102, 103916. [Link]
-
Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. (2025). PubMed. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). PMC. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). PMC. [Link]
-
Lee, H. W., Lee, J. H., Kim, Y. J., Lee, J., Park, J. H., Lee, Y., ... & Kim, D. J. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2977. [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2026). Journal of Applied Pharmaceutical Science. [Link]
-
Adams, C. M., Anderson, K., Artman, G., Bizec, J. C., Cepeda, R., Elliott, J., ... & Zhang, Y. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of medicinal chemistry, 61(4), 1622-1635. [Link]
-
Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
Gelin, M., Golisade, A., Ravez, S., Dano, A., Deplus, R., Le Corre, L., ... & Pochet, L. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of medicinal chemistry, 59(24), 11053-11066. [Link]
-
2D-docking interaction of Lucitanib and Acrizanib with the active site of 3WZD. (n.d.). ResearchGate. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). MDPI. [Link]
-
Tang, X., Cui, K., Wu, P., Hu, A., Fan, M., Lu, X., ... & Liang, X. (2024). Acrizanib as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2. Translational vision science & technology, 13(1), 1-1. [Link]
-
Acrizanib as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2. (2024). ARVO Journals. [Link]
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A Senior Application Scientist's Guide to the Safe Disposal of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
Part 1: Hazard Characterization and Waste Classification
The imperative for meticulous disposal protocols stems from the compound's inferred hazardous properties. Structurally, 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is a substituted pyrazole with a primary amine functional group. Analogous compounds, such as 5-(aminomethyl)-1-methyl-1H-pyrazole and 1-methyl-1H-pyrazol-3-amine, are classified as corrosive or severe irritants.[1][2] Amines as a class are chemical bases that can react exothermically with acids and may be incompatible with various other chemical classes.[3]
Based on these data, this compound must be handled as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] While this compound's specific characteristics are unlisted, its potential for skin and eye irritation/corrosion necessitates its management through a formal hazardous waste program.[6]
Table 1: Inferred Hazard Profile and Disposal Considerations
| Hazard Category | Finding Based on Structural Analogs | Rationale & Citation | Disposal Implication |
| Skin & Eye Contact | Causes severe skin burns and eye damage; skin and serious eye irritant. | Data from 5-(Aminomethyl)-1-methyl-1H-pyrazole and other aminopyrazoles.[1][2][6] | Must be handled with appropriate PPE. All contaminated materials must be disposed of as hazardous waste. |
| Acute Toxicity | Likely harmful if swallowed. | Common classification for aminopyrazole derivatives.[7] | Do not dispose of via sink or regular trash.[5][8] |
| Reactivity | Amines can be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3] | General reactivity profile for amines.[3] | Waste must be segregated from incompatible chemicals.[8][9] |
| Environmental Hazard | Pyrazole derivatives can be harmful to aquatic life.[9][10] | Precautionary principle for nitrogen-containing heterocyclic compounds.[11] | Prohibit drain disposal to prevent environmental release.[12] |
Part 2: Personnel Safety and Spill Management
Proper disposal begins with safe handling. Adherence to personal protective equipment (PPE) standards and having a clear spill response plan are non-negotiable.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory. If a splash risk exists, a face shield should also be used.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or holes before use.[10]
-
Body Protection: A standard laboratory coat must be worn and fully fastened. Long-sleeved clothing is recommended.[6]
Spill Cleanup Protocol
In the event of a small spill, follow these steps immediately:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Restrict access to the spill zone.
-
Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.
-
Contain and Absorb: For liquid spills, contain and absorb the spill with sand, earth, or an inert absorbent material like vermiculite.[1] For solid spills, you can dampen the material with a suitable solvent like ethanol to prevent dust generation before carefully sweeping it into a container.[3]
-
Collect Waste: Place all contaminated absorbent material and any contaminated PPE into a suitable, labeled container for hazardous waste disposal.[1][10]
-
Decontaminate: Clean the spill surface with a soap and water solution.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][7]
Part 3: Step-by-Step Disposal Protocol
The disposal of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine waste must follow a systematic "cradle-to-grave" approach as mandated by the EPA.[5] This ensures the waste is managed safely from the point of generation to its final treatment.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Do Not Mix: Collect waste 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine in a dedicated waste container. Do not mix it with other waste streams, especially incompatible materials like strong acids or oxidizers.[8]
-
Solid vs. Liquid: Use separate, clearly labeled containers for solid waste (e.g., contaminated weigh paper, gloves, absorbent material) and liquid waste (e.g., solutions containing the compound).
Step 2: Containerization
The choice of container is critical to prevent leaks and reactions.
-
Compatibility: The container must be chemically compatible with the compound. High-density polyethylene (HDPE) containers are generally suitable.[13]
-
Integrity: The container must be in good condition, free from damage or leaks, and have a secure, screw-top lid.[4]
-
Closure: Keep the waste container closed at all times except when adding waste.[8][13] This prevents the release of vapors and potential spills.
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety.
-
Use an Official Tag: Affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[8]
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine".
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (the "accumulation start date").[14]
-
The associated hazards (e.g., "Irritant," "Corrosive").
-
Step 4: Accumulation and Storage
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[13][15]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[13]
-
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[4][8]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in an SAA.[13]
Step 5: Arranging for Disposal
Laboratory personnel are responsible for initiating the final disposal process.
-
Institutional Procedures: Follow your institution's specific procedures for requesting a waste pickup from the EHS department or a licensed hazardous waste contractor.[8][10]
-
Documentation: Maintain accurate records of the waste generated, including its name, quantity, and disposal date, as required by your laboratory's management plan.[4]
-
Professional Disposal: The ultimate treatment of this chemical waste, most commonly high-temperature incineration, must be performed by a licensed professional waste disposal company.[10]
Part 4: Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making and operational workflow for the proper disposal of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine.
Caption: Disposal workflow for 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of 1-methyl-5-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine, fostering a culture of safety and regulatory compliance within the laboratory.
References
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Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (n.d.). US EPA. Retrieved from [Link]
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Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Retrieved from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved from [Link]
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Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Safety Data Sheet: 3-Methyl-1H-pyrazole. (2025, September 14). Thermo Fisher Scientific. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]
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Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). EPA. Retrieved from [Link]
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NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
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Pyrazole Wastewater Treatment | Pyrazole Removal From Water. (n.d.). Arvia Technology. Retrieved from [Link]
- Method for removing pyrazine derivatives in waste water by resin adsorption method. (n.d.). Google Patents.
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Hazardous Waste Management and Disposal. (n.d.). USC Dornsife. Retrieved from [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
